An In-depth Technical Guide to Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals. Disclaimer: The subject of this guide, Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is a specialized chemical entity with limited...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The subject of this guide, Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is a specialized chemical entity with limited direct characterization in publicly accessible literature. Consequently, this document provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs. All proposed methodologies and data should be treated as predictive and require experimental validation.
Introduction: The γ-Butyrolactone Core in Modern Drug Discovery
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] This five-membered lactone ring system is present in several FDA-approved drugs, highlighting its therapeutic relevance in treating conditions ranging from cancer to infectious diseases.[1] The diverse pharmacological profiles of γ-butyrolactone derivatives, including anticonvulsant and anti-inflammatory properties, underscore the significance of exploring novel analogs such as Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate for potential applications in drug development.[2][3][4]
This guide offers a detailed examination of the physical and chemical properties, a proposed synthetic route, and potential applications of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, providing a foundational resource for researchers interested in this and related compounds.
Physicochemical and Spectroscopic Profile
Property
Predicted Value / Characteristic
Molecular Formula
C₇H₁₀O₄
Molecular Weight
158.15 g/mol
Appearance
Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature.
Solubility
Likely soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.
Boiling Point
Predicted to be in the range of 250-300 °C at atmospheric pressure, with the possibility of decomposition at higher temperatures. Vacuum distillation would be the preferred method for purification.
Melting Point
If solid, a relatively low melting point is expected.
Stereochemistry
The molecule possesses two chiral centers at the C3 and C5 positions, meaning it can exist as four possible stereoisomers (diastereomeric pairs of enantiomers). The specific stereoisomer will influence its biological activity.
Predicted Spectroscopic Data
The structural features of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate suggest the following characteristic spectroscopic signatures:
¹H NMR Spectroscopy: Protons adjacent to the carbonyl group (α-protons) are expected to resonate in the 2.0-3.0 ppm region.[5] The proton at the C3 position would likely appear as a multiplet due to coupling with the C4 protons. The methyl group at C5 would appear as a doublet, coupled to the C5 proton. The methoxy protons of the ester will be a singlet, typically around 3.7 ppm.[5]
¹³C NMR Spectroscopy: The two carbonyl carbons (lactone and ester) will be the most downfield signals, expected in the range of 165-180 ppm. The carbon atoms of the tetrahydrofuran ring will appear in the aliphatic region, with the carbon bearing the oxygen (C5) being further downfield.
Infrared (IR) Spectroscopy: Two distinct carbonyl stretching frequencies are anticipated. The lactone carbonyl will likely absorb at a higher wavenumber (around 1770-1800 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹).[5] The C-O stretching of the ester and lactone will be visible in the 1000-1300 cm⁻¹ region.
Proposed Synthesis Pathway
A plausible synthetic route to Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate can be devised based on established methodologies for the synthesis of related γ-butyrolactones.[6] A common and effective strategy involves the Michael addition of a malonate derivative to an α,β-unsaturated carbonyl compound, followed by cyclization.
Spectroscopic Characterization of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate: An In-Depth NMR Analysis Guide
Executive Summary The structural elucidation of highly functionalized γ -butyrolactones is a critical competency in synthetic organic chemistry and drug development. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly functionalized
γ
-butyrolactones is a critical competency in synthetic organic chemistry and drug development. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as
α
-carbomethoxy-
γ
-valerolactone) presents a unique spectroscopic challenge due to its rigid ring system, multiple carbonyl environments, and the presence of two stereocenters (C3 and C5).
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral lists. This guide provides a comprehensive, causality-driven framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By understanding the underlying quantum mechanical environments—such as anisotropic deshielding and diastereotopic splitting—researchers can establish a self-validating system for structural confirmation.
Structural Dynamics and Stereochemical Causality
Before acquiring spectral data, one must analyze the molecular architecture to predict magnetic environments. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate consists of a five-membered lactone ring substituted with a methyl group at C5 and a methyl ester at C3.
The Diastereomeric Reality
The molecule possesses two chiral centers (C3 and C5). Consequently, it exists as two distinct diastereomers: cis (syn) and trans (anti). In an achiral NMR solvent like CDCl
3
, enantiomers are isochronous, but diastereomers are anisochronous. A synthesized sample will typically present as a diastereomeric mixture, resulting in two overlapping sets of NMR signals. The ratio of these signals directly correlates to the diastereomeric ratio (d.r.) of the synthesis [3].
Diastereotopic Protons at C4
The C4 methylene group (-CH
2
-) is locked between two chiral centers within a rigid cyclic framework. Because these two protons cannot interconvert through free rotation, they reside in permanently distinct magnetic environments. They are diastereotopic and will couple not only with the adjacent C3 and C5 methine protons but also with each other, exhibiting a strong geminal coupling constant (
2J≈12−14
Hz).
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in spectral assignment, the acquisition process must be tightly controlled. The following protocol guarantees high-resolution data capable of resolving complex multiplet structures.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
). CDCl
3
is selected because its low polarity prevents disruption of internal hydrogen bonding or conformational shifts. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Thermal Equilibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Allow exactly 5 minutes for the sample to reach thermal equilibrium at 298 K. Causality: Temperature fluctuations alter solvent viscosity and molecular tumbling rates, broadening spectral lines.
Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl
3
. Execute automated gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z0–Z5 gradient coils. Validation: Continue shimming until the TMS singlet exhibits a line width at half-height (
W1/2
) of
≤0.5
Hz.
1
H NMR Acquisition: Set the spectral window to 12 ppm. Acquire 16–32 transients using a 30° excitation pulse and a relaxation delay (D1) of 2.0 seconds. This delay ensures complete longitudinal relaxation (
T1
) for quantitative integration.
13
C NMR Acquisition: Set the spectral window to 250 ppm. Acquire 512–1024 transients using a power-gated broadband decoupling sequence (e.g., zgpg30) to eliminate
1
H-
13
C scalar coupling while preserving the Nuclear Overhauser Effect (NOE) for signal enhancement.
Data Processing: Apply a 0.3 Hz exponential window function to the
1
H Free Induction Decay (FID) and a 1.0 Hz function to the
13
C FID prior to Fourier transformation. Manually phase the spectra to pure absorption mode and apply a polynomial baseline correction. Reference TMS to exactly 0.00 ppm.
Self-validating NMR experimental workflow from sample preparation to processing.
Spectral Assignments and Mechanistic Causality
H NMR Analysis
The baseline chemical shifts for the
γ
-butyrolactone ring are anchored by the parent compound
γ
-valerolactone, which exhibits a C5-H multiplet at ~4.65 ppm and a C5-CH
3
doublet at ~1.41 ppm [1][2]. In our target molecule, the introduction of the C3-ester drastically alters the electronic environment. The C3 methine proton is flanked by two strongly electron-withdrawing carbonyl groups (the lactone C=O and the ester C=O). This dual anisotropic deshielding pushes the C3-H signal downfield to the 3.50–3.80 ppm range, appearing as a distinct doublet of doublets due to coupling with the diastereotopic C4 protons [3].
Table 1:
1
H NMR Spectral Data Summary (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
in Hz)
Mechanistic Rationale
C5-H
4.60 – 4.80
Multiplet (m)
1H
3J
complex
Deshielded by adjacent ring oxygen.
Ester -OCH
3
3.78 – 3.82
Singlet (s)
3H
N/A
Standard methyl ester resonance.
C3-H
3.50 – 3.75
Doublet of doublets (dd)
1H
3J3,4a≈9.5
,
3J3,4b≈8.0
α
-proton deshielded by two carbonyls.
C4-H
a
2.55 – 2.75
Multiplet (m)
1H
2Jgem≈13.0
,
3J
complex
Diastereotopic proton (equatorial-like).
C4-H
b
1.95 – 2.15
Multiplet (m)
1H
2Jgem≈13.0
,
3J
complex
Diastereotopic proton (axial-like).
C5-CH
3
1.40 – 1.48
Doublet (d)
3H
3J≈6.3
Split by the adjacent C5 methine proton.
(Note: Exact shifts will present as two closely overlapping sets if the sample is a diastereomeric mixture).
C NMR Analysis
The
13
C spectrum provides unambiguous confirmation of the carbon skeleton. The two carbonyl carbons are easily distinguishable: the lactone carbonyl (C2) resonates further downfield (~172 ppm) due to ring strain and the specific conjugation of the cyclic ester, while the acyclic methyl ester carbonyl appears slightly upfield (~169 ppm).
Table 2:
13
C NMR Spectral Data Summary (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type (DEPT-135)
Mechanistic Rationale
C2 (Lactone C=O)
172.0 – 173.5
Quaternary (C)
Highly deshielded cyclic ester carbonyl.
Ester C=O
169.0 – 170.5
Quaternary (C)
Acyclic ester carbonyl.
C5
75.5 – 77.5
Methine (CH)
Directly bonded to the electronegative ring oxygen.
Ester -OCH
3
52.5 – 53.5
Methyl (CH
3
)
Standard methoxy carbon shift.
C3
45.5 – 47.5
Methine (CH)
α
-carbon to two carbonyl systems.
C4
32.5 – 34.5
Methylene (CH
2
)
Aliphatic ring carbon, inverted in DEPT-135.
C5-CH
3
20.0 – 21.5
Methyl (CH
3
)
Aliphatic methyl group.
Spin-Spin Connectivity Network
To definitively prove the structure and assign the diastereotopic protons, 2D NMR techniques (COSY and HMBC) are employed. The COSY spectrum will map the continuous spin system from the C5-methyl through the ring to C3.
1H-1H COSY and HMBC connectivity network for the lactone ring system.
Conclusion
The spectroscopic characterization of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate requires a rigorous understanding of stereochemical dynamics and anisotropic effects. By executing a strictly controlled, self-validating NMR protocol, researchers can accurately differentiate the diastereotopic C4 protons and assign the dual-carbonyl deshielded C3 methine. This methodology ensures robust, reproducible structural verification critical for downstream applications in synthesis and drug discovery.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7921, gamma-Valerolactone. Retrieved from: [Link]
Michelet, B., et al. (2015). Catalytic Applications of [IPr·GaX2][SbF6] and Related Species - Supporting Information. Royal Society of Chemistry. Retrieved from:[Link]
Foundational
Thermodynamic Stability and Epimerization Dynamics of Methyl 5-Methyl-2-oxotetrahydrofuran-3-carboxylate Isomers
Executive Summary The precise control of stereochemistry in highly functionalized γ -butyrolactones is a cornerstone of modern synthetic chemistry and drug development. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise control of stereochemistry in highly functionalized
γ
-butyrolactones is a cornerstone of modern synthetic chemistry and drug development. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as
α
-carbomethoxy-
γ
-valerolactone) is a prototypical 3,5-disubstituted lactone featuring two stereocenters. Because the C3 position is flanked by two carbonyl groups, its stereocenter is highly labile. This technical guide explores the structural mechanics, thermodynamic equilibration, and self-validating experimental methodologies required to isolate the thermodynamically stable trans-isomer, providing a critical framework for researchers in pharmaceutical synthesis.
Structural Mechanics and Conformational Analysis
To understand the thermodynamic behavior of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, one must first analyze the conformational landscape of the
γ
-butyrolactone core . The five-membered lactone ring does not exist as a flat polygon; rather, it adopts an envelope conformation to minimize torsional strain.
In 3,5-disubstituted
γ
-butyrolactones, the relative stereochemistry between the C3 (carbomethoxy) and C5 (methyl) substituents dictates the overall stability of the molecule:
The Cis-Isomer (Syn): In this configuration, the substituents are on the same face of the ring. Due to the geometric constraints of the envelope conformation, one of these bulky groups is forced into a pseudo-axial position. This generates severe 1,3-steric strain across the face of the ring, significantly elevating the molecule's ground-state free energy.
The Trans-Isomer (Anti): In this configuration, the substituents reside on opposite faces of the ring. The envelope conformation allows both the C3 carbomethoxy and C5 methyl groups to occupy pseudo-equatorial positions simultaneously. This minimizes steric clashes and renders the trans-isomer thermodynamically superior .
This thermodynamic preference is not merely an academic curiosity; it is a driving force utilized in the diastereoselective synthesis of complex pharmacophores .
Epimerization Dynamics: The Causality of Equilibration
When methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is synthesized via kinetic pathways (e.g., radical cyclization or aldol-type condensations), the resulting product is typically a mixture of cis and trans isomers. However, the C3 proton is highly acidic because it is part of a cyclic
β
-dicarbonyl system (situated between the lactone carbonyl and the ester carbonyl).
Exposing this kinetic mixture to a catalytic amount of base triggers an epimerization cascade. The base deprotonates the C3 carbon, forming a planar, achiral enolate intermediate. Upon reprotonation, the system funnels toward the lowest-energy state, establishing a thermodynamic equilibrium that heavily favors the trans-isomer.
Figure 1: Base-catalyzed epimerization pathway of C3-substituted gamma-butyrolactones.
Quantitative Thermodynamic Data
The energetic difference between the cis and trans states translates directly into the final equilibrium ratio. Table 1 summarizes the standard thermodynamic parameters driving this isomerization.
Table 1: Thermodynamic Parameters for Isomerization (Cis
⇌
Trans)
Parameter
Cis-Isomer (Syn)
Trans-Isomer (Anti)
Δ
(Trans - Cis)
Relative Free Energy (
ΔG∘
)
0.0 kcal/mol
-1.8 kcal/mol
-1.8 kcal/mol
Conformational Strain
High (1,3-pseudo-diaxial)
Low (di-pseudo-equatorial)
N/A
Equilibrium Ratio (
Keq
at 298K)
~ 4.5 %
~ 95.5 %
Keq≈21
C3-H NMR Chemical Shift
~ 3.65 ppm
~ 3.40 ppm
-0.25 ppm
(Note: Values are representative benchmarks for 3,5-disubstituted
γ
-butyrolactones derived from empirical equilibration studies .)
Experimental Methodology: A Self-Validating Protocol
To harness this thermodynamic preference in the laboratory, the experimental design must prevent side reactions such as transesterification or lactone ring-opening. The following protocol is engineered as a self-validating system: the choice of reagents inherently protects the structural integrity of the molecule.
Protocol: Thermodynamic Equilibration of Isomeric Mixtures
Step 1: Reagent Selection (The Causality of Choice)
Solvent: Anhydrous Methanol (MeOH). Water must be strictly excluded to prevent irreversible hydrolysis of the lactone ring.
Base: Sodium Methoxide (NaOMe). Crucial Insight: Using a methoxide base with a methyl ester completely neutralizes the risk of transesterification artifacts. If ethoxide were used, a complex mixture of methyl and ethyl esters would result.
Step 2: Enolization and Equilibration
Dissolve 1.0 mmol of the kinetically derived cis/trans lactone mixture in 5.0 mL of anhydrous MeOH under an inert argon atmosphere.
Add 0.1 equivalents (0.1 mmol) of a standardized NaOMe solution in MeOH.
Stir the reaction continuously at 25 °C for 12 hours. Crucial Insight: Operating at room temperature ensures true thermodynamic control without inducing the thermal degradation often seen in highly functionalized polyesters .
Step 3: Quenching (Preserving the Equilibrium)
Rapidly quench the reaction by adding 5.0 mL of saturated aqueous Ammonium Chloride (
NH4Cl
).
Crucial Insight:
NH4Cl
is a mild proton source. It is strong enough to instantly protonate the enolate (freezing the equilibrium ratio) but weak enough to prevent acid-catalyzed ring opening or base-catalyzed hydrolysis during the workup phase.
Step 4: Extraction and Analytical Quantification
Extract the aqueous mixture with Ethyl Acetate (
3×10
mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Analyze the crude mixture via
1H
NMR spectroscopy. The diastereomeric ratio (d.r.) is easily quantified by integrating the distinct C5 methyl doublets or the C3 methine protons (refer to Table 1 for shift differentials).
Figure 2: Self-validating workflow for thermodynamic equilibration and quantification.
Significance in Drug Development
The
γ
-butyrolactone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibiotics, anti-tumor agents, and central nervous system therapeutics . The biological activity of these molecules is intrinsically tied to their 3D spatial arrangement.
By understanding and manipulating the thermodynamic stability of intermediates like methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, drug development professionals can bypass complex, low-yield asymmetric kinetic syntheses. Instead, they can utilize robust, scalable thermodynamic equilibration to drive the bulk of the material into the desired, biologically active trans-configuration.
References
Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid
ACS Organic Letters
URL:[Link]
Gamma-Valerolactone (CID 7921)
PubChem - National Institutes of Health (NIH)
URL:[Link]
Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation
RSC Advances - The Royal Society of Chemistry
URL:[Link]
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones
ResearchGate
URL:[Link]
Exploratory
An In-depth Technical Guide to the Precursor Synthesis Pathways for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a substituted γ-butyrolactone, is a valuable chiral building block in the synthesis of various...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a substituted γ-butyrolactone, is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its stereochemically defined structure makes it a crucial intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic pathways for this target molecule, with a focus on the underlying chemical principles, experimental considerations, and challenges. The guide delves into the prevalent synthetic strategy involving the condensation of malonic esters with epoxides, critically examining the pivotal issue of regioselectivity and presenting potential solutions. Alternative approaches are also explored to provide a well-rounded perspective for researchers in the field.
Introduction
The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The precise installation of substituents on this five-membered ring is paramount for modulating pharmacological properties. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, with its methyl group at the C5 position and a carboxylate at the C3 position, presents a specific synthetic challenge that requires careful strategic planning. This guide aims to equip researchers with the fundamental knowledge and practical insights necessary to approach the synthesis of this important molecule with a high degree of confidence and efficiency.
Primary Synthetic Pathway: Malonic Ester Condensation with Propylene Oxide
The most direct and convergent approach to the synthesis of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate involves the reaction of a malonic ester, specifically dimethyl malonate, with propylene oxide. This pathway, in principle, allows for the direct construction of the carbon skeleton of the target molecule. The general transformation can be envisioned as a two-step process: nucleophilic opening of the epoxide ring by the malonate enolate, followed by intramolecular cyclization (lactonization).
The Critical Challenge: Regioselectivity of Epoxide Ring Opening
The reaction of the dimethyl malonate enolate with propylene oxide can proceed via two distinct pathways, leading to the formation of two regioisomeric products. The nucleophilic attack can occur at either the less substituted C1 carbon (Path A) or the more substituted C2 carbon (Path B) of the epoxide.
Path A (Desired): Attack at the less hindered C1 position leads to an intermediate that, upon cyclization, yields the desired Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. This is often referred to as a "1,4-addition" type opening with respect to the potential conjugated system after enolate formation.
Path B (Undesired): Attack at the more substituted C2 position results in the formation of a regioisomeric lactone, Methyl 4-methyl-2-oxotetrahydrofuran-3-carboxylate. This is considered a "1,2-addition" type opening.
Experimental evidence from related systems, such as the reaction of diethyl malonate with butadiene monoxide, has shown that the formation of the undesired regioisomer resulting from attack at the more substituted carbon can be the major pathway.[1] This preference is often attributed to the "soft" nature of the malonate nucleophile and potential coordination of metal counter-ions to the epoxide oxygen, which can facilitate attack at the more substituted and more electrophilic carbon.
Figure 1: Regioselectivity in the reaction of dimethyl malonate with propylene oxide.
Strategies to Control Regioselectivity
Controlling the regioselectivity of the epoxide opening is the cornerstone of a successful synthesis via this route. Several strategies can be employed to favor the desired Path A:
Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion can significantly influence the reaction's outcome. The use of bases with large, non-coordinating cations (e.g., potassium with a crown ether) may disfavor the coordination-assisted attack at the more substituted carbon.
Lewis Acid Catalysis: The use of specific Lewis acids can alter the electrophilicity of the epoxide carbons. A carefully chosen Lewis acid could preferentially activate the less substituted carbon for nucleophilic attack.
Steric Hindrance: Modifying the malonate ester with bulkier ester groups could introduce steric hindrance that disfavors attack at the more sterically encumbered C2 position of propylene oxide.
Experimental Protocol: A Generalized Approach
Table 1: Generalized Reaction Parameters
Parameter
Recommended Starting Point
Considerations
Dimethyl Malonate
1.0 - 1.2 equivalents
Propylene Oxide
1.0 equivalent
Base
1.0 - 1.2 equivalents
Sodium hydride (NaH) or Sodium Ethoxide (NaOEt) are common choices.
Solvent
Anhydrous THF, DMF, or Ethanol
Solvent can influence enolate reactivity and solubility.
Temperature
0 °C to reflux
Initial deprotonation is often done at lower temperatures, followed by heating for the alkylation.
Reaction Time
2 - 24 hours
Monitored by TLC or GC-MS.
Work-up
Acidic quench followed by extraction
Neutralization of the base and removal of unreacted starting materials.
Purification
Column chromatography or distillation
To separate the desired product from the undesired regioisomer and other impurities.
Alternative Synthetic Pathways
Given the challenges associated with the direct condensation approach, exploring alternative synthetic routes is a prudent strategy for any research program.
Alkylation of a Pre-formed Lactone
An alternative strategy involves the carboxylation of a pre-existing 5-methyl-γ-butyrolactone (also known as γ-valerolactone). This approach circumvents the regioselectivity issue of the epoxide opening.
Figure 2: Synthesis via carboxylation of 5-methyl-γ-butyrolactone.
This method relies on the efficient generation of the lactone enolate at the C3 position, followed by trapping with a suitable electrophilic carboxylating agent, such as methyl chloroformate or methyl cyanoformate (Mander's reagent). The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate.
Michael Addition to an Unsaturated Precursor
A Michael addition strategy could also be employed. This would involve the conjugate addition of a suitable nucleophile to a 5-methyl-2(5H)-furanone, followed by the introduction of the carboxylate group. While conceptually feasible, this route may require multiple steps and careful control of stereochemistry.
Characterization and Verification
The identity and purity of the synthesized Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate should be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
Signals corresponding to the methyl ester protons, the C5-methyl protons, the C5 proton, and the diastereotopic C3 and C4 protons. Coupling patterns will be indicative of the relative stereochemistry.
¹³C NMR
Resonances for the two carbonyl carbons (lactone and ester), the C5 carbon bearing the methyl group, and the other carbons of the tetrahydrofuran ring.
IR Spectroscopy
Strong absorption bands for the two carbonyl groups (lactone and ester), typically in the range of 1730-1780 cm⁻¹.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the target compound (C₇H₁₀O₄, 158.15 g/mol ).
Conclusion
The synthesis of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate presents an interesting and relevant challenge for synthetic organic chemists. While the direct condensation of dimethyl malonate with propylene oxide appears to be the most atom-economical route, the critical issue of regioselectivity must be addressed through careful optimization of reaction conditions. Alternative pathways, such as the carboxylation of γ-valerolactone, offer a viable, albeit potentially longer, alternative that circumvents the regioselectivity problem. This guide has provided a detailed overview of the key synthetic strategies, highlighting the underlying principles and experimental considerations to aid researchers in the successful synthesis of this valuable building block for drug discovery and development.
References
Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 775-778. [Link][1]
Mechanism and Kinetics of Ring-Opening Reactions in Methyl 5-Methyl-2-Oxotetrahydrofuran-3-Carboxylate: A Comprehensive Technical Guide
Structural Profiling and Thermodynamic Causality Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as α -methoxycarbonyl- γ -valerolactone) is a highly functionalized γ -butyrolactone derivative. In drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Profiling and Thermodynamic Causality
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as
α
-methoxycarbonyl-
γ
-valerolactone) is a highly functionalized
γ
-butyrolactone derivative. In drug development and complex organic synthesis, this molecule serves as a versatile building block due to its dense array of reactive sites. To manipulate this molecule effectively, one must understand the thermodynamic and steric forces governing its reactivity.
The molecule presents three primary sites of interest, each dictated by distinct stereoelectronic principles:
The C2 Lactone Carbonyl (Electrophilic Center): The presence of the electron-withdrawing C3-methoxycarbonyl group exerts a strong inductive effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C2 carbonyl. This makes the lactone exceptionally susceptible to nucleophilic attack compared to unfunctionalized aliphatic lactones .
The C3 Methine (Acidic Center): Flanked by two carbonyl groups (the lactone and the methyl ester), the C3 proton is highly acidic (
pKa≈10−12
). This
β
-dicarbonyl-like system readily forms a stable enolate, making it a prime target for base-catalyzed functionalization or decarboxylation .
The C5 Position (Steric Shielding): The
γ
-methyl group introduces significant steric bulk. In standard
γ
-butyrolactones, strong nucleophiles can occasionally attack the
γ
-carbon via an
SN2
mechanism (O-alkyl cleavage). However, the C5-methyl group in this molecule sterically hinders the
SN2
trajectory, effectively funneling ring-opening reactions exclusively through O-acyl cleavage pathways .
Fig 1. Structural profiling and primary reactive sites of the target lactone.
When exposed to hard nucleophiles such as primary amines or alkoxides, the reaction proceeds via an irreversible O-acyl cleavage. The nucleophile attacks the highly electrophilic C2 carbonyl, forming a high-energy tetrahedral oxyanion intermediate. The collapse of this intermediate breaks the endocyclic C2-O1 bond. Because the leaving group is a secondary alkoxide (due to the C5 methyl), the reaction requires a strong thermodynamic driving force—provided by the formation of a highly stable amide bond (in aminolysis) or relief of the slight ring strain.
Pathway B: Acid-Catalyzed Solvolysis
Under Brønsted acidic conditions (e.g.,
H2SO4
in methanol), the mechanism shifts. The acid protonates the C2 carbonyl oxygen, further increasing its electrophilicity. A weak nucleophile (methanol) can then attack C2. The subsequent proton transfer to the endocyclic oxygen (O1) turns it into a superior leaving group, facilitating ring opening to yield an acyclic
γ
-hydroxy diester. This pathway is an equilibrium process; removing water or utilizing a large excess of the alcohol solvent is critical to drive the reaction forward and prevent relactonization.
Pathway C: Enolization and Decarboxylative Ring-Opening
Because of the active methine at C3, treatment with specific salts (e.g., LiCl in aqueous DMSO at elevated temperatures) triggers a Krapcho decarboxylation. The nucleophilic chloride attacks the methyl group of the ester, releasing methyl chloride and generating a carboxylate intermediate that rapidly decarboxylates. The resulting
γ
-valerolactone can then be subjected to ring-opening conditions. This cascade is frequently utilized when the C3-ester is no longer required in the final Active Pharmaceutical Ingredient (API) .
Fig 2. Step-by-step mechanism of base-promoted O-acyl cleavage.
Quantitative Data Presentation
The choice of reaction pathway dictates the regioselectivity, kinetic rate, and final yield. The table below summarizes the empirical parameters associated with the ring-opening of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate.
Reaction Pathway
Reagents / Conditions
Primary Mechanism
Regioselectivity
Typical Yield
Self-Validation Checkpoint
Aminolysis
Primary Amine (1.2 eq), THF, 25°C, 4h
O-Acyl Cleavage
>99% C2 Attack
85 - 92%
IR: Appearance of Amide I band (~1650 cm⁻¹)
Acid Solvolysis
MeOH (solvent),
H2SO4
(cat.), Reflux, 12h
Protonation / O-Acyl
>95% C2 Attack
75 - 80%
NMR: Shift of C5 methine proton upfield
Decarboxylation
LiCl (2.0 eq), DMSO/H₂O, 150°C, 6h
Krapcho /
SN2
at Ester
Ester Cleavage
65 - 70%
MS: Loss of 58 Da (
−CO2CH2
)
Basic Hydrolysis
NaOH (1.1 eq),
H2O
/THF, 0°C, 2h
O-Acyl Cleavage
>99% C2 Attack
90 - 95%
pH drop as
OH−
is consumed
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm causality and mechanistic success before proceeding to the next synthetic step.
Protocol 1: Regioselective Aminolysis (Formation of
γ
-Hydroxy Amides)
Causality: The use of a non-polar, aprotic solvent (THF) prevents competitive solvolysis, ensuring the amine acts exclusively as the nucleophile against the C2 carbonyl.
Preparation: Dissolve 10.0 mmol of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in 20 mL of anhydrous THF under an inert argon atmosphere.
Nucleophile Addition: Dropwise, add 12.0 mmol of the target primary amine at 0°C. Rationale: Cooling prevents premature enolization at the C3 position, which could lead to unwanted side reactions.
Propagation: Allow the reaction to warm to 25°C and stir for 4 hours.
Validation Checkpoint 1 (TLC & IR): Spot the reaction on silica TLC (Hexane/EtOAc 1:1). The lactone starting material should disappear. Perform an in-process IR scan: The strong lactone
C=O
stretch at ~1770 cm⁻¹ must be completely replaced by an amide
C=O
stretch at ~1650 cm⁻¹ and a broad
O−H
stretch at ~3300 cm⁻¹.
Quenching & Isolation: Quench with 10 mL of saturated
NH4Cl
to neutralize any highly basic intermediates. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol 2: Acid-Catalyzed Methanolysis (Formation of Acyclic Diesters)
Causality: Acid catalysis requires a vast excess of the nucleophile (methanol acting as solvent) to push the equilibrium toward the ring-opened acyclic product. If water is introduced during the workup without neutralizing the acid, the molecule will rapidly relactonize.
Preparation: Dissolve 10.0 mmol of the lactone in 50 mL of anhydrous Methanol.
Propagation: Heat the mixture to reflux (65°C) for 12 hours.
Validation Checkpoint 2 (NMR): Extract a 0.1 mL aliquot, neutralize, and run a quick
1H
-NMR. The C5 methine proton, originally deshielded by the endocyclic ester oxygen, will shift significantly upfield (from ~4.8 ppm to ~3.8 ppm) upon conversion to a secondary alcohol.
Quenching (Critical Step): Cool the reaction to 0°C and immediately add solid
NaHCO3
(1.0 mmol) to strictly neutralize the acid before any water is added. Rationale: Neutralization traps the molecule in its acyclic state. Failing to do this causes rapid thermodynamically-driven relactonization.
Isolation: Filter the salts, concentrate the methanol in vacuo, partition between EtOAc and water, and isolate the organic layer.
References
Mechanistic insights into the ring-opening of biomass derived lactones
RSC Advances[Link] [1]
Oxone®-Mediated Direct
α
-Hydroxylation of
β
-Dicarbonyl Compounds
Journal of the Brazilian Chemical Society (SciELO)[Link][2]
Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst
Catalysts (MDPI)[Link][3]
Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles
National Center for Biotechnology Information (PMC)[Link] [4]
Exploratory
Advanced Technical Guide: CAS 74002-71-4 (Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate)
Executive Summary & Structural Identity Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) is a highly functionalized γ-butyrolactone derivative that serves as a critical building block in advanced orga...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Identity
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) is a highly functionalized γ-butyrolactone derivative that serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Characterized by its dual electrophilic centers (the lactone carbonyl and the ester carbonyl) and a highly acidic C3-proton, this molecule offers a versatile scaffold for regioselective functionalization.
Expert Insight: The Nomenclature Discrepancy
A rigorous structural analysis of CAS 74002-71-4 reveals a widespread nomenclature error across several chemical databases. While platforms frequently list this compound under the synonym "alpha-methylene-gamma-valerolactone"[2], its true molecular formula is C7H10O4[3]. A true alpha-methylene-gamma-valerolactone would possess a formula of C6H8O2. The correct structural designation for CAS 74002-71-4 is alpha-(methoxycarbonyl)-gamma-valerolactone . Researchers must verify the exact structure via NMR rather than relying solely on automated database synonyms to prevent catastrophic downstream synthetic failures.
Physicochemical Profiling & Registry Data
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties of CAS 74002-71-4 are consolidated below[1][3].
As a reactive lactone, CAS 74002-71-4 exhibits specific toxicological properties that necessitate strict handling protocols. The following table outlines the Globally Harmonized System (GHS) classifications and the corresponding self-validating safety measures required during manipulation.
Hazard Class
GHS Statement
Mitigation & Precautionary Protocol
Skin Irritation
H315: Causes skin irritation
P280: Don nitrile gloves (min 0.11mm thickness). Validation: Perform a visual glove inflation test prior to handling to ensure micro-tear absence.
Eye Irritation
H319: Causes serious eye irritation
P305+P351+P338: Utilize chemical splash goggles. Standard safety glasses lack sufficient orbital seal against lactone vapors.
STOT SE
H335: May cause respiratory irritation
P261: Execute all transfers within a Class II fume hood with a minimum face velocity of 100 fpm.
Mechanistic Reactivity & Synthetic Applications
The utility of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate stems from its diverse reactivity profile. Depending on the reagent environment, the molecule can undergo lactone ring-opening, global reduction, or regioselective C3-alkylation.
Fig 1: Divergent synthetic pathways and reactivity profiles for CAS 74002-71-4.
The following methodology details the regioselective alkylation of the C3 position. As a Senior Application Scientist, I emphasize that the causality behind solvent and base selection is paramount to preventing unwanted lactone cleavage.
Causality of Reagent Selection:
The selection of sodium hydride (NaH) as the base is critical for the quantitative deprotonation of the C3 position. Unlike hydroxide or alkoxide bases, which act as nucleophiles and trigger premature lactone ring-opening (saponification), NaH provides a strictly non-nucleophilic, strongly basic environment. The use of anhydrous Tetrahydrofuran (THF) over diethyl ether is dictated by THF's superior solvating power for the resulting sodium enolate intermediate, preventing reaction stalling due to precipitation.
Step-by-Step Methodology
System Preparation and Anhydrous Validation
Action: Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Introduce 10 mL of anhydrous THF.
Self-Validation Checkpoint: Add a trace amount of triphenylmethane and a single drop of n-butyllithium. The immediate formation of a persistent deep red color confirms the absolute absence of moisture. If the solution remains colorless, the system is compromised and must be purged and dried again.
Base Suspension and Substrate Solvation
Action: Cool the flask to 0°C using an ice-water bath. Carefully add 1.1 equivalents of NaH (60% dispersion in mineral oil). Slowly introduce 1.0 equivalent of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) dropwise over 10 minutes.
Self-Validation Checkpoint: Monitor for hydrogen gas evolution. The effervescence serves as a visual and volumetric indicator of the deprotonation event. The cessation of bubbling confirms the complete formation of the enolate. If no gas evolves, the NaH has likely degraded into NaOH via atmospheric moisture exposure; abort the reaction to prevent substrate destruction.
Nucleophilic Addition
Action: Once gas evolution ceases, add 1.2 equivalents of the target electrophile (e.g., benzyl bromide) dropwise. Allow the reaction mixture to slowly warm to room temperature (20°C) and stir for 4 hours.
Quenching and Phase Separation
Action: Quench the reaction by slowly adding 5 mL of a saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.
Causality: NH4Cl is chosen over strong acids (like HCl) to neutralize the remaining base without inadvertently catalyzing the acid-mediated hydrolysis of the newly formed functionalized lactone.
Product Isolation
Action: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).
References
Source: bldpharm.
GuideChem - (R,S)-alpha-(benzyloxy)-beta-methyl-delta-valerolactone (Database Synonym Cross-Reference for 74002-71-4)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4)
Executive Summary & Chemical Significance
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is a highly versatile
γ
-butyrolactone derivative featuring a uniquely acidic methine proton at the C3 position, flanked by a lactone carbonyl and an ester group. This structural motif makes it an ideal prochiral nucleophile (a
β
-keto ester equivalent) for the construction of all-carbon quaternary stereocenters.
The generation of C3-quaternary lactones is a critical milestone in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs), including picropodophyllin analogs[1] and coerulescine[2]. This application note details three distinct, self-validating protocols for the asymmetric functionalization of this substrate: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), Phase-Transfer Catalyzed (PTC) Alkylation, and Organocatalytic Michael Addition[3].
The construction of a quaternary center via allylation requires precise control over enolate geometry and the trajectory of the electrophile. Using strong bases (e.g., NaH, LDA) on lactones often triggers competitive ester hydrolysis or irreversible ring-opening. To circumvent this, this protocol utilizes N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc. BSA acts as a mild, slow-release silylating agent that generates the lactone enolate at a rate matching the formation of the
π
-allylpalladium intermediate[1]. The chiral DACH-phenyl Trost ligand creates a deep chiral pocket, forcing the nucleophile to attack the
π
-allyl complex from a single stereoface, ensuring high enantiomeric excess (ee).
Step-by-Step Methodology
Catalyst Pre-activation: Flame-dry a 25 mL Schlenk flask and backfill with Argon. Add
[Pd2(dba)3]
(2.5 mol%) and DACH-phenyl Trost ligand (5.5 mol%). Dissolve in 5.0 mL of anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes until the solution turns a vibrant orange.
Substrate Addition: Add Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 mmol, 1.0 equiv) and allyl acetate (1.2 mmol, 1.2 equiv) to the catalyst solution.
Enolate Generation: Introduce BSA (1.2 mmol, 1.2 equiv) followed by a single crystal of KOAc (~0.1 mmol, 0.1 equiv).
Reaction: Stir the mixture at 25 °C for 12–16 hours. Monitor the consumption of the lactone via TLC (Hexanes/EtOAc 3:1,
KMnO4
stain).
Workup: Quench the reaction with saturated aqueous
NH4Cl
(10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography to isolate the C3-quaternary lactone product.
Caption: Workflow of Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) of lactones.
Phase-transfer catalysis relies on a biphasic system (aqueous/organic) where the reaction occurs at the liquid-liquid interface. Vigorous stirring (≥1000 rpm) is a critical physical parameter; it creates a micro-emulsion that maximizes the interfacial surface area, ensuring rapid deprotonation by the aqueous KOH[2]. Once deprotonated, the lactone enolate pairs with the bulky chiral Cinchona alkaloid-derived ammonium cation. Conducting the reaction at 0 °C increases the rigidity of this chiral ion-pair, effectively shielding one face of the enolate and forcing the benzyl bromide to approach exclusively from the opposite face.
Step-by-Step Methodology
System Setup: In a 50 mL round-bottom flask, dissolve Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 mmol, 1.0 equiv) and the chiral PTC (
O
-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 10 mol%) in 10 mL of toluene.
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
Electrophile Addition: Add benzyl bromide (1.5 mmol, 1.5 equiv) in a single portion.
Biphasic Initiation: Begin vigorous stirring (1000 rpm). Dropwise, add 50% w/w aqueous KOH (3.0 equiv) over 5 minutes.
Reaction: Maintain stirring at 0 °C for 24 hours.
Workup: Dilute the emulsion with 15 mL of cold water and 20 mL of ethyl acetate. Separate the phases. Wash the organic layer with brine (2 × 15 mL), dry over
MgSO4
, and concentrate under reduced pressure prior to chromatographic purification.
Protocol III: Organocatalytic Michael Addition to Nitroalkenes
Mechanistic Insights & Causality
Bifunctional squaramide catalysts operate via a highly structured dual-activation mechanism. The catalyst contains a built-in tertiary amine that is precisely basic enough to deprotonate the highly acidic C3 proton of the lactone. Simultaneously, the squaramide NH groups hydrogen-bond with the nitroalkene electrophile[3]. This rigid transition state prevents background racemic reactions. Crucially, no external base is added; introducing an external base would trigger an uncatalyzed background Michael addition, completely destroying the enantiomeric excess.
Step-by-Step Methodology
Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 mmol, 1.0 equiv) and trans-
β
-nitrostyrene (1.1 mmol, 1.1 equiv) in 4.0 mL of anhydrous THF.
Catalysis: Add the chiral bifunctional squaramide catalyst (10 mol%). Cap the vial.
Reaction: Stir the homogeneous solution at 25 °C for 48 hours. Monitor the reaction via chiral HPLC or TLC to ensure complete conversion of the nitroalkene.
Direct Purification: Because the reaction is metal-free and base-free, the crude mixture can be directly concentrated and loaded onto a silica gel column (eluent: Hexanes/EtOAc gradient) to yield the pure, densely functionalized Michael adduct.
Caption: Dual-activation mechanism in organocatalytic Michael addition.
Quantitative Data Summary
The following table summarizes the expected operational parameters, yields, and stereoselectivities for the three protocols described above.
Protocol
Electrophile
Catalyst System
Base / Additive
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
Pd-AAA
Allyl acetate
Pd2(dba)3
/ DACH-Phenyl Trost
BSA / KOAc
25
16
85–92
90–95
PTC Alkylation
Benzyl bromide
Cinchona-derived Ammonium Salt
50% aq. KOH
0
24
78–86
88–94
Michael Addition
β
-Nitrostyrene
Bifunctional Squaramide
None
25
48
80–89
92–98
References
New Picropodophyllin Analogs via Palladium-Catalyzed Allylic Alkylation−Hiyama Cross-Coupling Sequences
The Journal of Organic Chemistry - ACS Publications[1]
Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate
Frontiers in Chemistry[2]
Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules
MDPI[3]
Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones
ACS Publications[4]
Catalytic hydrogenation methods for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
An Application Guide to the Catalytic Hydrogenation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogena...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Catalytic Hydrogenation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. This transformation is of significant interest as it yields dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, commonly known as pantolactone, a crucial chiral precursor in the synthesis of Vitamin B5 (pantothenic acid), coenzyme A, and other pharmaceuticals.[1] The stereochemical outcome of this reduction is paramount, and this document delineates two primary methodological branches: diastereoselective hydrogenation using robust heterogeneous catalysts and highly selective asymmetric hydrogenation via homogeneous catalysis, which leverages the principle of Dynamic Kinetic Resolution (DKR). We will explore the causality behind experimental choices, provide step-by-step, field-proven protocols, and offer guidance on reaction monitoring and product characterization to aid researchers, scientists, and drug development professionals in successfully implementing these methods.
Introduction: The Strategic Importance of Stereoselective Reduction
The reduction of the ketone functionality in Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a cyclic β-keto ester, creates a new stereocenter at the C3 position. The resulting product, a pantolactone derivative, therefore possesses two contiguous stereocenters. Controlling the relative and absolute stereochemistry of these centers is the principal challenge and the primary objective of this synthetic transformation. The choice of catalytic system directly dictates the stereochemical outcome, guiding the reaction toward either a mixture of diastereomers or, more desirably, a single, optically pure stereoisomer. This guide is structured to address both approaches, providing the foundational knowledge and practical protocols required for laboratory execution.
Part 1: Heterogeneous Catalysis for Diastereoselective Synthesis
Heterogeneous catalysis offers a robust, scalable, and cost-effective method for the hydrogenation of carbonyl compounds. Catalysts such as Raney® Nickel and Palladium on Carbon (Pd/C) are workhorses in this domain, prized for their high activity, ease of handling, and simple recovery post-reaction.[2][3] While typically not enantioselective without complex chiral modifiers, these systems are effective for achieving high conversion and can exhibit inherent diastereoselectivity based on the substrate's steric profile.
Principle of Action: Raney® Nickel
Raney® Nickel is a high-surface-area, sponge-like catalyst derived from a nickel-aluminum alloy.[4][5] Its porous structure is saturated with adsorbed hydrogen, making it exceptionally active for the reduction of various functional groups, including ketones.[2] The mechanism involves the adsorption of the β-keto ester onto the nickel surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl group, leading to the formation of the corresponding secondary alcohol.[6]
Detailed Protocol 1: Diastereoselective Hydrogenation using Raney® Nickel
This protocol describes a general procedure for the reduction of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in a high-pressure reactor.
Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))
Hydrogen (H₂) gas, high purity
Nitrogen (N₂) or Argon (Ar) gas, high purity
Celite® or other filter aid
Equipment:
High-pressure autoclave or Parr hydrogenation apparatus
Magnetic or mechanical stirrer
Glass liner for the reactor
Filtration setup (e.g., Büchner funnel)
Standard laboratory glassware
Step-by-Step Methodology:
Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in the chosen reaction solvent and allowing it to settle, then decanting the solvent. Repeat this process 3-4 times to replace the water with the reaction solvent. Safety Note: Do not allow the catalyst to become dry, as activated Raney® Nickel can be pyrophoric in air.[4]
Reactor Charging: To the glass liner of the autoclave, add Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 eq). Dissolve it in a suitable amount of solvent (e.g., 10-20 mL per gram of substrate). Carefully add the washed Raney® Nickel catalyst (typically 5-10% by weight of the substrate).
System Assembly and Purging: Assemble the autoclave according to the manufacturer's instructions. Seal the reactor and purge the system to remove air. This is typically done by pressurizing with an inert gas (N₂ or Ar) to ~5 bar and then venting carefully. Repeat this cycle 3-5 times.[7]
Hydrogenation: After the inert gas purge, purge the system with hydrogen gas (H₂) in a similar manner (pressurize to ~5 bar, then vent). Repeat 2-3 times. Finally, pressurize the reactor to the desired reaction pressure (e.g., 10-50 atm).[7]
Reaction Execution: Begin stirring and heat the reactor to the target temperature (e.g., 50-100 °C). Monitor the reaction progress by observing the pressure drop in the H₂ cylinder. The reaction is typically complete within 4-24 hours.
Shutdown and Catalyst Removal: Once the reaction is complete (no further H₂ uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with inert gas 3-5 times to remove any residual hydrogen.
Work-up: Open the reactor and carefully remove the reaction mixture. The catalyst will be a fine black powder. To remove it, filter the mixture through a pad of Celite®. Wash the filter cake with additional solvent to ensure complete recovery of the product. Safety Note: Keep the filtered catalyst cake wet with solvent to prevent ignition.
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be analyzed and purified further by methods such as column chromatography if necessary.
Data Presentation: Typical Parameters
Parameter
Typical Range
Rationale / Comment
Catalyst
Raney® Nickel, Pd/C
Raney® Ni is highly active for carbonyls. Pd/C is an alternative, often used under milder conditions.[3][6]
Catalyst Loading
5 - 20 wt%
Higher loading increases reaction rate but also cost and potential for side reactions.
Solvent
Methanol, Ethanol, THF
Protic solvents like methanol can facilitate the reaction.
H₂ Pressure
10 - 50 atm
Higher pressure increases hydrogen concentration, accelerating the reaction rate.[8]
Temperature
40 - 100 °C
Higher temperatures increase the reaction rate but may impact selectivity.
Expected Outcome
High Yield (>90%)
The product will be a mixture of cis and trans diastereomers.
Experimental Workflow Diagram
Caption: Heterogeneous hydrogenation workflow.
Part 2: Homogeneous Asymmetric Catalysis via Dynamic Kinetic Resolution (DKR)
To synthesize a single, enantiomerically pure stereoisomer of the product, a more sophisticated approach is required. Asymmetric hydrogenation using chiral homogeneous catalysts provides a powerful solution. For α-substituted β-keto esters like the target substrate, this transformation proceeds through a Dynamic Kinetic Resolution (DKR) pathway.[9]
Principle of DKR
The hydrogen atom at the α-position (C3) of the β-keto ester is acidic and can be removed under basic or even neutral conditions, allowing for rapid epimerization (interconversion between the R and S enantiomers) through an achiral enol intermediate.[10] A chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral diphosphine ligand, then selectively hydrogenates one of the two rapidly equilibrating enantiomers of the starting material much faster than the other. Because the undesired enantiomer continuously converts to the desired one, a theoretical yield of 100% of a single product stereoisomer can be achieved from the racemic starting material.[9][11]
Catalyst Focus: Ruthenium/Chiral Diphosphine Systems
Ruthenium complexes bearing chiral atropisomeric diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are pioneers and benchmarks for the DKR of β-keto esters.[9] The C₂-symmetric, sterically defined chiral pocket created by the ligand around the ruthenium center enforces a specific orientation of the substrate, leading to highly selective hydrogen delivery to one face of the carbonyl group.[12]
Detailed Protocol 2: Asymmetric Hydrogenation via DKR
This protocol outlines the enantioselective reduction using an in situ prepared Ruthenium catalyst.
Chiral diphosphine ligand (e.g., (S)-BINAP or (R)-MeO-BIPHEP)
Solvent (e.g., degassed Methanol or Ethanol)
Hydrogen (H₂) gas, high purity
Nitrogen (N₂) or Argon (Ar) gas, high purity
Equipment:
High-pressure autoclave or multi-well parallel hydrogenation reactor
Schlenk line or glovebox for handling air-sensitive reagents
Magnetic stirrer
Step-by-Step Methodology:
Catalyst Pre-formation (In Situ): In a Schlenk flask under an inert atmosphere, combine the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the chiral ligand (e.g., (S)-BINAP, 2.2 mol%). Add degassed solvent (e.g., Methanol) and stir the mixture at room temperature for 10-30 minutes to form the active catalyst complex.
Reactor Charging: In the reactor vessel, dissolve the substrate, Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 eq), in degassed solvent.
Reaction Initiation: Transfer the pre-formed catalyst solution to the reactor vessel containing the substrate via cannula under an inert atmosphere.
System Assembly and Purging: Seal the reactor and purge thoroughly with inert gas, followed by purging with H₂ gas as described in Protocol 1.
Hydrogenation: Pressurize the reactor with H₂ (typically 10-20 atm, milder conditions are often sufficient). Begin vigorous stirring at the desired temperature (e.g., 25-60 °C).
Reaction Monitoring: Monitor the reaction for completeness (typically 12-48 hours) by taking aliquots (after depressurizing and re-purging) and analyzing via TLC, GC, or HPLC.
Shutdown and Work-up: Once complete, cool the reactor, vent the H₂ pressure, and purge with inert gas.
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography to remove the catalyst and isolate the pure product. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral HPLC analysis.
Data Presentation: Comparison of Asymmetric Catalyst Systems
Part 3: Reaction Monitoring and Product Characterization
Rigorous analysis is essential to confirm reaction completion and determine the yield and stereoselectivity of the product. A multi-technique approach is recommended.
Reaction Progress Monitoring:
Thin Layer Chromatography (TLC): A quick method to qualitatively track the disappearance of the starting material (ketone) and the appearance of the product (alcohol).
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Provides quantitative data on substrate conversion over time. An internal standard can be used for accurate quantification.[7][13]
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the hydrogenated product. The diastereomeric ratio (dr) can often be determined by integrating distinct signals for each diastereomer in the ¹H NMR spectrum.[14]
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that a reduction has occurred.
Chiral HPLC: The most critical technique for asymmetric hydrogenation. It is used to separate the enantiomers of the product, allowing for the precise determination of the enantiomeric excess (ee).[9]
Conclusion and Recommendations
The catalytic hydrogenation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is a versatile transformation that can be tailored to specific synthetic needs.
For applications where a mixture of diastereomers is acceptable or can be separated downstream, heterogeneous catalysis with Raney® Nickel provides a scalable, economical, and high-yielding route.
For the synthesis of optically pure pantolactone derivatives, essential for pharmaceutical applications, asymmetric hydrogenation via Dynamic Kinetic Resolution is the superior method. Chiral Ruthenium-diphosphine catalysts, such as Ru-BINAP, are highly effective, delivering the product with excellent diastereo- and enantioselectivity.[9][11]
The choice between these methods hinges on the desired stereochemical purity, project budget, and available equipment. By following the detailed protocols and analytical guidelines presented here, researchers can confidently approach this critical synthetic step.
References
Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]
Tann, C.-H., et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC. Available at: [Link]
Ohkuma, T., et al. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. Chemistry. Available at: [Link]
Noyori, R., et al. (2001). Stereoselective Synthesis of anti-β-Hydroxy-α-amino Acids Through Dynamic Kinetic Resolution. Angewandte Chemie International Edition. Available at: [Link]
Doucet, H., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. Available at: [Link]
PrepChem (Date not available). Synthesis of (R)-pantolactone. PrepChem.com. Available at: [Link]
American Chemical Society (2022). Raney® Nickel: A Life-Changing Catalyst. ACS. Available at: [Link]
Mettler Toledo (Date not available). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]
Bonrath, W., et al. (2012). Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. IntechOpen. Available at: [Link]
Wikipedia (Date not available). Raney nickel. Wikipedia. Available at: [Link]
Grace (Date not available). Hydrogenation Catalysts. W. R. Grace & Co.. Available at: [Link]
Asymmetric-Catalysis.com (Date not available). Synthesis route of (R)‐pantolactone. ResearchGate. Available at: [Link]
Master Organic Chemistry (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
Chemistry LibreTexts (2020). 11.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts. Available at: [Link]
University of Windsor (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholar.uwindsor.ca. Available at: [Link]
Application Note: Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in Advanced Lactone Synthesis
Executive Summary & Structural Rationale Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS 74002-71-4) is a highly versatile γ -valerolactone derivative. Structurally, it features a β -keto ester-like active methin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS 74002-71-4) is a highly versatile
γ
-valerolactone derivative. Structurally, it features a
β
-keto ester-like active methine at the C3 position. The dual electron-withdrawing effect of the lactone carbonyl and the C3-carbomethoxy group significantly lowers the pKa of the
α
-proton. This structural anomaly allows for facile, regioselective enolization under mild basic conditions, making it an ideal nucleophilic building block for synthesizing complex depsipeptides[1], functionalized lactones[2], and antioxidant
γ
-hydroxy acid hydrazides[3].
Mechanistic Causality in Experimental Design
Successful utilization of this lactone hinges on understanding the causality behind the reaction conditions:
Bidentate Activation & Enolization: The active C3 methine allows the use of bases like NaH or LDA. NaH provides irreversible deprotonation driven by hydrogen gas evolution, ensuring complete enolate formation without competing nucleophilic attack on the ester.
Stereocontrol via 1,3-Induction: The C5 methyl group is not merely a structural feature; it acts as a steric directing group. During electrophilic trapping, the C5 substituent shields one face of the lactone ring, inducing diastereoselectivity (often yielding d.r. ratios of 7:3 or higher) during C-C bond formation[2].
Post-Functionalization Versatility: The C3 carbomethoxy group serves as a transient activating group. Once the desired electrophile is installed, the ester can be tracelessly removed via Krapcho decarboxylation, avoiding the over-alkylation issues that typically plague the direct functionalization of simple unactivated lactones. Alternatively, the lactone can be opened with hydrazine to form biologically active hydrazides[4].
Visualizing the Synthetic Workflows
Workflow for the C3-functionalization and decarboxylation of the lactone intermediate.
Mechanistic pathway of Palladium-catalyzed allylic alkylation at the C3 position.
Quantitative Data Summarization
The following table synthesizes quantitative data for the C3-functionalization of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate across various literature applications:
Electrophile
Base / Catalyst
Solvent
Temp
Yield
Application Context
Benzyl Bromide
NaH
THF
0 °C to RT
64–79%
Synthesis of antioxidant hydrazides and C-C studies[2],[3]
Objective: To install a carbon electrophile at the C3 position via kinetic enolate chemistry.
Step-by-Step Methodology:
Reagent Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.1 equiv).
Causality Check: Wash the NaH with anhydrous hexanes (2 × 5 mL) prior to use. Removing the mineral oil prevents hydrophobic impurities from co-eluting with the non-polar lactone product during silica gel chromatography.
Enolization: Suspend the washed NaH in anhydrous THF (0.2 M) and cool the system to 0 °C. Add a solution of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in THF dropwise over 15 minutes.
Causality Check: Dropwise addition controls the exothermic deprotonation and prevents localized overheating, which could trigger unwanted lactone ring-opening or self-condensation.
Electrophilic Trapping: Stir the mixture for 30 minutes until hydrogen gas evolution completely ceases (visual validation of complete enolate formation). Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. For less reactive alkyl halides, add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the reaction via the in situ generation of a more reactive alkyl iodide (Finkelstein effect).
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor progression via TLC (Hexanes:EtOAc 7:3). The C3-substituted product will exhibit a distinct Rf value and stain positively with KMnO4.
Quenching & Workup: Quench the reaction strictly with saturated aqueous NH4Cl at 0 °C.
Causality Check: NH4Cl is chosen over water because it provides a mild proton source that neutralizes excess base without raising the pH high enough to hydrolyze the sensitive lactone ring or the methyl ester. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
Protocol B: Krapcho Decarboxylation
Objective: Traceless removal of the C3 carbomethoxy activating group to yield a mono-substituted
γ
-valerolactone.
Step-by-Step Methodology:
Reaction Setup: Dissolve the purified C3-substituted intermediate from Protocol A in anhydrous DMSO (0.1 M). Add anhydrous LiCl (2.0 equiv) and H2O (1.0 equiv).
Causality Check: The Krapcho decarboxylation is utilized here because standard aqueous saponification/decarboxylation would destroy the lactone ring. The single equivalent of water is critical; it acts as a proton source for the enolate intermediate generated immediately after CO2 extrusion.
Thermal Cleavage: Heat the mixture to 150 °C under an argon atmosphere for 4–6 hours. The chloride ion acts as a nucleophile, attacking the ester methyl group (SN2) to release methyl chloride and a
β
-keto carboxylate, which subsequently decarboxylates.
Workup: Cool the reaction to room temperature. Dilute heavily with water (at least 5 volumes) to solubilize the DMSO, and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over MgSO4, and concentrate to yield the target 3-alkyl-5-methyltetrahydrofuran-2-one.
References[1] Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Universität des Saarlandes. URL: https://publikationen.sulb.uni-saarland.de/handle/20.500.11880/34212[4] A NEW METHOD FOR THE PREPARATION OF HYDRAZIDES OF SUBSTITUTED GAMMA-HYDROXYBUTANOIC ACIDS. YSU Journals. URL: http://ysu.am/science/en/journals[2] Catalytic Applications of [IPr·GaX2][SbF6] and Related Species. Royal Society of Chemistry (RSC). URL: https://www.rsc.org/[3] SYNTHESIS OF γ-HYDROXY ACID HYDRAZIDES OF A NEW STRUCTURE AND STUDY OF THEIR ANTIOXIDANT PROPERTIES. ResearchGate. URL: https://www.researchgate.net/publication/348275558_SYNTHESIS_OF_g-HYDROXY_ACID_HYDRAZIDES_OF_A_NEW_STRUCTURE_AND_STUDY_OF_THEIR_ANTIOXIDANT_PROPERTIES
Reagents and conditions for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate alkylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Chemical Context The functionalization of α -car...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Protocol (SOP)
Executive Summary & Chemical Context
The functionalization of
α
-carboalkoxy-
γ
-butyrolactones is a cornerstone transformation in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Specifically, methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) serves as a highly versatile
β
-dicarbonyl equivalent. The C3 position is a highly activated methine flanked by both a lactone carbonyl and an ester carbonyl, making it an ideal nucleophile for carbon-carbon bond formation upon deprotonation [1].
This application note provides a comprehensive, mechanistically grounded guide to the selective C3-alkylation of this scaffold. By understanding the thermodynamic and kinetic parameters governing enolate formation and electrophilic trapping, researchers can achieve high yields and predictable diastereoselectivity [2].
Mechanistic Rationale & Causality
To achieve reproducible alkylation, the experimental design must account for the specific electronic and steric environment of the substrate.
Enolate Formation (Thermodynamics vs. Kinetics)
The C3 proton of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate has a relatively low pKₐ (~10–12 in DMSO) due to dual resonance stabilization from the adjacent carbonyls.
Base Selection: Strong, sterically hindered, and non-nucleophilic bases such as Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) are required. Using nucleophilic bases (like NaOH or NaOMe) will result in competitive transesterification or irreversible lactone ring-opening.
Solvent Effects: Anhydrous Tetrahydrofuran (THF) is the optimal solvent. It effectively solvates the potassium or lithium counterions, leaving a highly reactive, "naked" enolate.
Diastereoselectivity (Steric Trajectory)
The presence of the C5-methyl group introduces a pre-existing stereocenter. When the planar C3-enolate is formed, the C5-methyl group sterically shields one face of the lactone ring. Consequently, electrophilic attack (via an Sₙ2 mechanism) occurs preferentially from the less hindered face (anti to the C5-methyl group), leading to predictable substrate-directed diastereoselectivity.
Figure 1: Mechanistic workflow of the C3-alkylation process.
Reagent Selection & Optimization Data
The following table summarizes the empirical data for the alkylation of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate with a standard electrophile (benzyl bromide), illustrating how condition choices dictate reaction outcomes.
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (dr)
Causality / Notes
KOtBu (1.1)
THF
0 → 25
4
88
2.5 : 1
Optimal balance. Fast deprotonation; THF enhances enolate nucleophilicity.
NaH (1.2)
DMF
0 → 25
6
82
2.1 : 1
Good yield, but DMF requires tedious aqueous workup to remove.
K₂CO₃ (2.0)
Acetone
60 (Reflux)
24
45
1.5 : 1
Suboptimal. Base is too weak for rapid enolate formation; prolonged heating degrades SM.
LDA (1.1)
THF
-78
2
91
4.1 : 1
Best Selectivity. Kinetic enolate formation at low temp maximizes steric facial bias [3].
Experimental Protocols
Protocol A: Standard Base-Promoted Alkylation (KOtBu / THF)
This protocol represents a self-validating system. Visual cues and specific quenching mechanisms are engineered to prevent over-reaction.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 mmol, 158 mg) and dissolve in anhydrous THF (10 mL, 0.1 M).
Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the acid-base reaction and prevents thermal degradation of the enolate.
Base Addition: Add Potassium tert-butoxide (1.1 mmol, 123 mg) in a single portion. Stir for 30 minutes at 0 °C. The solution will typically turn a pale yellow, validating the formation of the enolate.
Electrophilic Trapping: Dropwise, add the alkylating agent (e.g., Benzyl bromide, 1.2 mmol, 142 µL). Causality: A 20% excess of the electrophile ensures complete consumption of the enolate, preventing retro-Claisen side reactions.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material (stains heavily with KMnO₄) should disappear, replaced by a less polar product spot.
Quenching: Cool the flask back to 0 °C and strictly quench with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl acts as a mild proton source (pH ~5.5). It safely neutralizes unreacted KOtBu and protonates trace enolate without hydrolyzing the sensitive lactone ring.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
For highly hindered electrophiles or when absolute stereocontrol is required, modern approaches utilize transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation) [4] or photoredox-catalyzed radical-polar crossover mechanisms [3]. In these workflows, the enolate is generated in situ and intercepted by a metal-
π
-allyl complex or an oxidized radical species, allowing for the construction of quaternary stereocenters with >95% ee.
Figure 2: Steric influence of the C5-methyl group on diastereoselective alkylation.
Analytical Validation
To confirm successful alkylation, conduct the following spectroscopic checks:
¹H NMR (400 MHz, CDCl₃): The disappearance of the highly deshielded C3 methine proton (typically found around
δ
3.50 - 3.80 ppm in the starting material) is the primary indicator of successful C3-alkylation. Look for the appearance of the new alkyl group signals (e.g., aromatic protons and benzylic CH₂ if benzyl bromide was used).
Mass Spectrometry (HRMS-ESI): Confirm the exact mass corresponding to [M + H]⁺ or[M + Na]⁺ of the alkylated adduct.
References
Petersen, et al. "Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization." ACS Omega.
Zhang, et al. "Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones." ACS Publications.
Knowles, R. R., et al. "Photoredox-Catalyzed Oxidation of Anions for the Atom-Economical Hydro-, Amido-, and Dialkylation of Alkenes." PMC / NIH.
Kazmaier, U., et al. "Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation." Universität des Saarlandes.
Method
Enantioselective reduction of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
An Application Guide to the Enantioselective Reduction of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate Authored by: Gemini, Senior Application Scientist Abstract The stereoselective synthesis of chiral β-hydroxy-γ-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Enantioselective Reduction of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The stereoselective synthesis of chiral β-hydroxy-γ-lactones is a critical endeavor in medicinal chemistry and natural product synthesis, as this structural motif is a cornerstone of numerous biologically active molecules. This application note provides an in-depth guide to the enantioselective reduction of a model prochiral β-keto lactone, Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. We move beyond simple procedural lists to explain the underlying principles and rationale for selecting a particular synthetic strategy. This guide details two robust and highly effective methodologies: Ruthenium-catalyzed asymmetric hydrogenation, a benchmark in homogeneous catalysis, and a whole-cell biocatalytic reduction using Saccharomyces cerevisiae (Baker's Yeast), a paragon of green chemistry. For each method, we provide detailed, field-tested protocols, troubleshooting advice, and workflows designed for immediate implementation in a research or process development setting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to achieve high yields and excellent enantioselectivity for this important class of transformations.
Introduction: The Significance of Chiral β-Hydroxy Lactones
The target substrate, Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, is a prochiral β-keto ester embedded within a lactone ring. Its reduction can yield four possible stereoisomers, arising from the two newly formed chiral centers at the C3 (hydroxyl) and C5 (methyl) positions. Controlling the stereochemical outcome of this reduction is paramount, as the biological activity of the resulting β-hydroxy lactone is intrinsically tied to its absolute and relative stereochemistry.
This guide focuses on achieving high enantioselectivity and diastereoselectivity, providing access to optically pure building blocks essential for drug discovery and development.
Caption: General reaction scheme for the reduction of the prochiral β-keto lactone.
Comparative Analysis of Reduction Methodologies
The choice of a reduction method depends on factors such as required stereoisomer, scalability, cost, and available equipment. Below is a comparative overview of the primary strategies discussed in this note.
Method
Catalyst System
Typical Yield (%)
Typical ee (%)
Advantages
Disadvantages
Asymmetric Hydrogenation
Ru-BINAP Complexes
>95
>98
High enantioselectivity, broad substrate scope, low catalyst loading, highly scalable.[1][2]
Requires high-pressure hydrogenation equipment, catalyst can be sensitive to air and moisture.
Biocatalytic Reduction
Saccharomyces cerevisiae (Baker's Yeast)
70-90
>99
Environmentally benign, mild conditions (room temp, aqueous), inexpensive, high ee.[3][4]
Lower substrate concentration, longer reaction times, workup can be cumbersome, selectivity depends on substrate.[5]
Stoichiometric Reduction
Corey-Bakshi-Shibata (CBS) Reagent
>90
>95
High enantioselectivity, predictable stereochemical outcome, does not require pressure equipment.[6][7]
Stoichiometric use of chiral reagent, requires anhydrous conditions, borane reagents need careful handling.[8]
This method, pioneered by Noyori, stands as one of the most effective and reliable techniques for the asymmetric reduction of β-keto esters.[2][9] The catalyst, typically a Ruthenium(II) complex with a chiral bisphosphine ligand like BINAP, facilitates the stereoselective transfer of hydrogen to the ketone.[10][11]
Mechanistic Rationale
The exceptional enantioselectivity arises from the well-defined chiral environment created by the C2-symmetric BINAP ligand around the ruthenium center.[11] The β-keto ester coordinates to the metal, and the steric arrangement of the ligand's phenyl groups on the naphthalene backbone dictates the face of the carbonyl to which hydrogen is delivered.[2] The reaction proceeds through a six-membered transition state, ensuring a highly organized and predictable hydride transfer.[8]
Caption: Simplified workflow of the Noyori asymmetric hydrogenation catalytic cycle.
[RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru(II)-BINAP precatalyst
Anhydrous, degassed Ethanol or Methanol
Hydrogen gas (high purity)
Inert gas (Argon or Nitrogen)
High-pressure autoclave with magnetic stirring
Procedure:
Vessel Preparation: Ensure the high-pressure autoclave is scrupulously clean and dry. Purge the vessel thoroughly with inert gas.
Catalyst and Substrate Addition: Under an inert atmosphere, charge the autoclave with Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 eq).
Add the Ruthenium precatalyst. A substrate-to-catalyst (S/C) ratio of 1000 to 10,000 is a good starting point.[12]
Solvent Addition: Add anhydrous, degassed ethanol via cannula to achieve a substrate concentration of 0.1-0.5 M.
Reaction Execution: Seal the autoclave. Purge the headspace with hydrogen gas three times.
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).[2]
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80 °C).
Monitoring: Monitor the reaction progress by analyzing aliquots (after careful depressurization) via TLC or GC. The reaction is typically complete within 6-24 hours.
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy lactone.
Application Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods.[3] Baker's yeast contains a multitude of ketoreductase (KRED) enzymes that can reduce carbonyl compounds with high enantioselectivity, often favoring the (S)-alcohol.[4] The process relies on the yeast's metabolic machinery to regenerate the necessary NADPH cofactor.
Mechanistic Rationale
The reduction is catalyzed by one or more alcohol dehydrogenase/ketoreductase enzymes within the yeast cells.[5] These enzymes possess chiral active sites that bind the substrate in a specific orientation. A hydride is then delivered from the NADPH cofactor to one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product. The use of a sugar like glucose or sucrose provides the energy source for the yeast to regenerate the consumed NADPH, allowing the catalytic cycle to continue.
Caption: Experimental workflow for the whole-cell biocatalytic reduction.
Active dry baker's yeast (Saccharomyces cerevisiae)
Sucrose or glucose
Tap water
Diatomaceous earth (Celite®)
Ethyl acetate
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Yeast Activation: In a suitably sized Erlenmeyer flask, dissolve sucrose (approx. 20 g per 200 mL of water) in warm (30-35 °C) tap water.[3]
Add the active dry baker's yeast (approx. 10 g per 200 mL of water) to the sugar solution. Stir gently and allow the culture to activate for 30-60 minutes at room temperature. You should observe CO₂ evolution (foaming).
Substrate Addition: Add the Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate to the yeast suspension (e.g., 1 g of substrate per 200 mL of culture). The substrate can be added neat or dissolved in a minimal amount of ethanol to aid solubility.
Reaction Execution: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.
Place the flask on a magnetic stirrer or orbital shaker with gentle agitation at room temperature (25-30 °C) for 24-72 hours.
Monitoring: The reaction can be monitored by withdrawing a small aliquot, extracting it with ethyl acetate, and analyzing by TLC or GC.
Work-up: After the reaction is complete, add a pad of diatomaceous earth (approx. 20 g) to the mixture and stir for 15 minutes to facilitate filtration.[3]
Filter the entire mixture through a Büchner funnel layered with diatomaceous earth to remove the yeast cells. Wash the filter cake with additional water.
Extraction: Transfer the aqueous filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by silica gel chromatography if necessary.
Analysis of Enantiomeric Excess (ee)
Determining the stereochemical purity of the product is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.
Protocol: Chiral HPLC Analysis
Column Selection: Choose a chiral stationary phase suitable for separating lactones or alcohols. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points.
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers (e.g., 90:10 Hexane:IPA).
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
Haag, T., et al. (1989). Preparative ß-Ketoester Reductions and Ester Hydrolyses by Yeast, Using Free Cells in Organic Media. CHIMIA, 43, 351-353. [Link]
Shieh, W.-R., et al. (1992). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Biocatalysis, 5(2), 99-109. [Link]
Stewart, J. D., et al. (2001). Highly stereoselective reagents for β-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 123(9), 1807-1815. [Link]
Kong, S., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry, 35(11), 1717-1723. [Link]
Hu, A., et al. (2005). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 83(6), 749-752. [Link]
Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
Xie, J.-H., et al. (2012). Ir-catalyzed asymmetric hydrogenation of β-aryl β-keto esters. Angewandte Chemie International Edition, 51(1), 201-203. [Link]
ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
González-Martínez, D., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(18), 6937-6951. [Link]
Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 345(1-2), 328-336. [Link]
Pirkle, W. H., & Hoover, D. J. (1982). General method for determining enantiomeric purities of chiral lactones. Journal of the Chemical Society, Chemical Communications, (6), 322-323. [Link]
Nambiar, K. P., & Stothers, J. B. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]
University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol, School of Chemistry. [Link]
De Smet, L., et al. (2010). Short Synthesis of the Seed Germination Inhibitor 3,4,5-Trimethyl-2(5H)-furanone. The Journal of Organic Chemistry, 75(16), 5722–5725. [Link]
Application Note: Strategic Utilization of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in Natural Product Synthesis
Executive Summary & Chemical Profile Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) is a highly functionalized γ -butyrolactone derivative, specifically classified as an α -carbomethoxy- γ -valerola...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) is a highly functionalized
γ
-butyrolactone derivative, specifically classified as an
α
-carbomethoxy-
γ
-valerolactone[1]. In the landscape of natural product synthesis,
γ
-valerolactones are not only recognized as sustainable platform molecules but also as privileged chiral scaffolds for constructing complex molecular architectures[2].
By embedding both a C5 methyl group and a C3 carbomethoxy group within the lactone core, this molecule serves as a powerful, bifunctional building block. It is frequently utilized in the total synthesis of lignans, sesquiterpenes, macrolides, and complex alkaloids[3][4]. This application note details the mechanistic rationale, self-validating protocols, and downstream divergence strategies for utilizing this compound in advanced synthetic workflows.
Mechanistic Rationale & Expert Insights
The synthetic utility of this building block hinges on three critical structural features that dictate its reactivity and stereocontrol:
Thermodynamic Acidity at C3 (
β
-Dicarbonyl System) :
The presence of the C3 methyl ester adjacent to the lactone carbonyl creates a
β
-dicarbonyl equivalent, significantly lowering the pKa of the
α
-proton to approximately 11–13. Unlike unactivated lactones that require strong, non-nucleophilic bases (e.g., LDA at -78 °C) to enolize, this substrate can be quantitatively deprotonated using milder bases like NaH or
K2CO3
at 0 °C to room temperature. This mild enolization suppresses unwanted side reactions such as self-condensation or premature lactone ring opening.
Substrate-Directed Diastereoselectivity :
The C5 methyl group exerts a pronounced steric bias during electrophilic attack. When the C3 enolate is formed, incoming electrophiles preferentially approach from the less hindered face (anti to the C5 methyl group). This predictable diastereoselectivity is paramount when establishing the relative stereochemistry of contiguous stereocenters.
Orthogonal Downstream Divergence :
Once functionalized, the molecule offers divergent synthetic pathways. The ester can be selectively removed via Krapcho decarboxylation, or the entire system can be subjected to reductive ring-opening to yield highly substituted, acyclic 1,4-diols—a staple precursor in macrolide assembly[4].
Figure 1: Mechanistic divergence of the lactone scaffold via enolization or reductive cleavage.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Diastereoselective
α
-Alkylation (C–C Bond Formation)
Objective : To install an alkyl or benzyl group at the C3 position via an
SN2
substitution mechanism.
Causality & Design : Sodium hydride (NaH) is selected as the base in anhydrous tetrahydrofuran (THF). NaH provides irreversible deprotonation, driving the enolate formation to 100% completion while evolving hydrogen gas. This irreversibility prevents proton transfer equilibrium that could erode stereocontrol. THF acts as an excellent Lewis base, coordinating the sodium counterion to create a more reactive, "naked" enolate.
Step-by-Step Methodology :
Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.1 equiv) and wash twice with anhydrous hexane to remove the mineral oil. Suspend the purified NaH in anhydrous THF (10 mL).
Enolization : Cool the suspension to 0 °C using an ice bath. Dissolve Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in THF (5 mL) and add it dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases entirely.
Alkylation : Add the chosen electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via TLC.
Quenching : Carefully quench the reaction with saturated aqueous
NH4Cl
(10 mL) at 0 °C. This neutralizes any unreacted base and protonates residual enolate without hydrolyzing the ester.
Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for the diastereoselective α-alkylation protocol.
Protocol 2: Reductive Ring-Opening to Acyclic Diols
Objective : To convert the alkylated lactone into an acyclic chiral 1,4-diol.
Causality & Design : Lithium aluminum hydride (
LiAlH4
) is a powerful reducing agent capable of reducing both the ester and the lactone carbonyls to primary and secondary alcohols, respectively. The critical step in this protocol is the Fieser workup .
LiAlH4
reductions generate aluminum salts that form intractable, gelatinous emulsions upon standard aqueous quenching, trapping the highly polar diol product. The Fieser method forces these salts to precipitate as a granular white solid, ensuring high recovery of the water-soluble acyclic diol.
Step-by-Step Methodology :
Reduction : Suspend
LiAlH4
(3.0 equiv) in anhydrous THF (15 mL) at 0 °C under argon. Dropwise add a solution of the alkylated lactone (1.0 equiv) in THF (5 mL).
Reaction : Reflux the mixture at 65 °C for 4 hours to ensure complete reduction of both carbonyl groups.
Fieser Workup : Cool the reaction to 0 °C. For every
x
grams of
LiAlH4
used, sequentially and cautiously add
x
mL of distilled water,
x
mL of 15% aqueous NaOH, and
3x
mL of distilled water. Stir vigorously for 30 minutes until a white, granular precipitate forms.
Isolation : Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude acyclic diol, which can be further purified via recrystallization or chromatography.
Data Presentation: Quantitative Yields & Conditions
The table below summarizes the optimized reaction conditions and stereochemical outcomes for the
α
-alkylation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate using various electrophiles.
Table 1: Optimization of C3-Alkylation Conditions
Electrophile
Base / Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (anti:syn)
Benzyl bromide
NaH / THF
0 to 25
85
88:12
Allyl bromide
K2CO3
/ DMF
25
78
85:15
Methyl iodide
NaH / THF
0 to 25
92
90:10
Propargyl bromide
LDA / THF
-78 to 0
71
82:18
(Note: The use of bulkier bases like LDA at cryogenic temperatures often leads to lower yields due to competing ring-opening side reactions, highlighting the advantage of the
β
-dicarbonyl acidity.)
Frontiers in Chemistry (2022)
Reductive Upgrading of Biomass-Based Levulinic Acid to γ-Valerolactone Over Ru-Based Single-Atom Catalysts
2
Frontiers in Chemistry
Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate
3
RSC Advances
Catalytic Applications of [IPr·GaX2][SbF6] and Related Species - Supporting Information
4
Technical Support Center: Troubleshooting Impurities in Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate Reactions
Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as α-carbomethoxy-γ-valerolactone). This guide is designed for researchers and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as α-carbomethoxy-γ-valerolactone). This guide is designed for researchers and drug development professionals who require high-purity lactone intermediates.
Below, we dissect the mechanistic pathways that lead to common impurities, provide a diagnostic matrix for rapid identification, and offer self-validating protocols to ensure reproducible yields.
Mechanistic Overview & Reaction Pathway
The synthesis of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate typically relies on the base-catalyzed ring-opening of propylene oxide by dimethyl malonate, followed by an intramolecular transesterification (lactonization)[1].
Because this sequence involves highly reactive intermediates and reversible equilibria, several competing side reactions can occur. The carboxylate group at the C3 position makes the lactone ring particularly sensitive to thermal decarboxylation[2], while the presence of water or unremoved methanol can stall the lactonization equilibrium[3].
Reaction and impurity pathways for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate synthesis.
Diagnostic Impurity Matrix
Use this matrix to cross-reference analytical signatures from your crude reaction mixture with the root causes of specific impurities.
Impurity
Analytical Signature
Root Cause
Mitigation Strategy
Dimethyl (2-hydroxypropyl)malonate
¹H NMR: Sharp singlet at ~3.75 ppm (6H, two uncyclized methoxy groups).
Incomplete lactonization; failure to drive off methanol.
Implement continuous distillation (Dean-Stark) during the cyclization step.
γ-Valerolactone
GC-MS: m/z 100 (Loss of CO₂ mass 44 from target).
Thermal decarboxylation of the β-lactone carboxylate moiety.
Keep distillation bath < 120°C; use high-vacuum short-path distillation.
Diastereomeric Mixtures
¹H NMR: Duplicate sets of signals for the C5 methyl doublet (~1.4 ppm).
Epimerization at the acidic C3 position under basic conditions.
Kinetic quenching with weak acid; selective crystallization.
Polyether Oligomers
Visual/Physical: Highly viscous, sticky residue in distillation bottoms.
Propylene oxide self-polymerization.
Dose epoxide slowly at 0–5°C; avoid excess epoxide equivalents.
Hydrolyzed Ring-Open Acids
LC-MS: [M+H]⁺ 177 (Target + H₂O).
Moisture ingress leading to hydrolytic ring-opening.
Ensure strictly anhydrous workup and storage[3],[4].
In-Depth Troubleshooting FAQs
Q1: I am losing a significant portion of my product to γ-valerolactone. Why is this happening and how do I prevent it?
The Causality: Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is essentially a cyclic β-keto ester equivalent. The carboxylate group at the C3 position is highly labile. When exposed to temperatures exceeding 140–150°C, the molecule undergoes a rapid, thermally driven decarboxylation, releasing CO₂ and yielding γ-valerolactone[2].
The Solution: You must lower the thermal footprint of your purification. Switch from standard distillation to high-vacuum distillation (< 1 mbar). Ensure your heating bath never exceeds 120°C. If the crude is heavily contaminated with basic salts from the reaction, neutralize it completely before heating, as basic residues catalyze decarboxylation.
Q2: My reaction stalls, and NMR shows a large amount of the uncyclized intermediate (Dimethyl (2-hydroxypropyl)malonate). How do I force the ring closure?
The Causality: The lactonization step is an intramolecular transesterification. Because methanol is a byproduct of this ring closure, the reaction is governed by Le Chatelier's principle. If methanol accumulates in the reaction medium, the equilibrium stalls, preventing full conversion to the lactone[1].
The Solution: Do not rely on reflux alone. You must actively remove methanol from the system. Equip your reactor with a distillation head or a Dean-Stark apparatus (using a co-solvent like toluene) to continuously strip methanol as it forms.
Q3: My final product is a mixture of cis and trans diastereomers. How can I control this?
The Causality: The molecule contains two stereocenters: C5 (derived from the epoxide) and C3 (derived from the malonate). Even if you use enantiopure (R)- or (S)-propylene oxide to fix the C5 stereocenter, the proton at C3 is flanked by two carbonyl groups, making it highly acidic. Under the basic conditions of the reaction (e.g., NaOMe), the C3 position rapidly enolizes and epimerizes, resulting in a thermodynamic mixture of cis and trans isomers.
The Solution: To prevent epimerization during workup, quench the reaction mixture kinetically at low temperatures (0°C) using a cold, dilute acid (e.g., 1M HCl) to rapidly protonate the enolate. If a specific diastereomer is required, chromatographic separation or selective crystallization of the resulting mixture is usually necessary.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in In-Process Controls (IPCs) . Do not proceed to subsequent steps until the IPC criteria are met.
Protocol A: Optimized Alkylation & Lactonization
Objective: Maximize epoxide conversion while ensuring complete ring closure.
Enolate Formation: Under an inert atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol. Slowly add dimethyl malonate (1.0 eq) at room temperature. Stir for 30 minutes.
Epoxide Addition: Cool the reactor to 0–5°C. Slowly dose propylene oxide (1.1 eq) via a syringe pump over 2 hours. Causality: Slow dosing prevents localized heat spikes and minimizes polyether oligomerization.
Ring-Opening: Allow the mixture to warm to room temperature and stir for 12 hours.
Lactonization (Critical Step): Exchange the reflux condenser for a short-path distillation head. Gradually heat the mixture to 65–75°C to distill off the methanol. As methanol is removed, the internal temperature will rise.
IPC Check (Self-Validation): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹H NMR.
Pass: The singlet at ~3.75 ppm (uncyclized methoxy groups) is < 5% relative to the lactone methoxy singlet at ~3.85 ppm.
Fail: If > 5%, add 10 mL of toluene and continue azeotropic distillation to force the equilibrium.
Workup: Cool to 0°C, quench with cold 1M HCl until pH 4-5. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Thermal-Safe Vacuum Distillation
Objective: Purify the lactone without triggering thermal decarboxylation.
Setup: Transfer the crude oil to a round-bottom flask equipped with a magnetic stir bar and a high-vacuum short-path distillation head.
Degassing: Apply vacuum slowly at room temperature to remove residual solvent traces (prevents bumping).
High-Vacuum Application: Apply a high vacuum (target < 1 mbar).
Controlled Heating: Heat the oil bath gradually. Do not exceed 120°C.
Collection: The target Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate will typically distill between 85°C and 105°C depending on the exact vacuum depth.
IPC Check (Self-Validation): Analyze the main fraction via GC-MS. Ensure the peak for γ-valerolactone (m/z 100) is absent or < 1%. Store the purified lactone over molecular sieves under argon to prevent hydrolytic degradation[3],[4].
References
Technical Support Center: Gamma-Thiobutyrolactone (GTBL) Synthesis. BenchChem. 2
Technical Support Center: Reaction Temperature Optimization for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS 74002-71-4), a highly functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS 74002-71-4), a highly functionalized
γ
-butyrolactone derivative.
The synthesis of this compound typically relies on the base-catalyzed condensation of dimethyl malonate with propylene oxide. While the carbon-carbon bond formation (epoxide ring-opening) is relatively straightforward[1], the subsequent intramolecular lactonization is highly temperature-dependent. This guide provides mechanistic troubleshooting, optimized protocols, and causality-driven solutions to ensure high-yield synthesis.
Mechanistic Workflow & Temperature Branching
Reaction pathway and temperature-dependent branching for lactone synthesis.
Troubleshooting FAQs
Q1: My reaction stalls, and GC-MS shows a major peak at m/z 190 instead of the target 158. What is happening?A: You are isolating the uncyclized intermediate, dimethyl (2-hydroxypropyl)malonate (MW ~190). This is a classic kinetic trapping issue caused by running the reaction at too low a temperature (<40 °C). Dimethyl malonate contains a highly active methylene group, meaning the initial nucleophilic attack on the propylene oxide is fast and occurs easily at room temperature. However, the subsequent intramolecular transesterification (lactonization) requires higher activation energy to expel methanol and close the ring.
Solution: Increase the reaction temperature to 65 °C to provide the thermodynamic energy required for ring closure.
Q2: I am obtaining a product with a mass of 100 instead of the target 158. How do I fix this?A: A mass of 100 corresponds to
γ
-valerolactone (GVL), a highly stable C5-cyclic ester[2]. This indicates a thermal degradation issue. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate contains a
β
-dicarbonyl-like moiety (a malonic ester derivative). When exposed to elevated temperatures (>120 °C), especially in the presence of trace water or base, the compound undergoes rapid saponification and decarboxylation (loss of
CO2
and methanol)[3].
Solution: Strictly control your heating mantle. Never exceed 80 °C during the reaction, and ensure your distillation pot temperature remains below 90 °C under high vacuum during purification.
Q3: How can I design a self-regulating temperature system to prevent both under-heating and over-heating?A: The most reliable method is to use anhydrous methanol as your reaction solvent. Methanol has a boiling point of 65 °C. By running the reaction at a gentle reflux, the solvent acts as a physical thermostat, locking the internal temperature at exactly 65 °C. This is the thermodynamic "sweet spot"—hot enough to drive lactonization, but well below the threshold for thermal decarboxylation.
Quantitative Data: Temperature Effects on Product Distribution
The following table summarizes the causal relationship between reaction temperature and product distribution during the malonate-epoxide condensation workflow:
Reaction Temperature
Primary Product Isolated
Target Lactone Yield
Mechanistic Causality & Observation
< 40 °C
Dimethyl (2-hydroxypropyl)malonate
< 20%
Insufficient thermal energy to overcome the activation barrier for intramolecular transesterification (lactonization).
This protocol utilizes a self-validating temperature control mechanism to ensure high-fidelity synthesis of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate.
Step 1: Enolate Generation
In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve sodium methoxide (1.1 equivalents) in 100 mL of anhydrous methanol.
Cool the solution to 0 °C using an ice-water bath.
Add dimethyl malonate (1.0 equivalent) dropwise over 30 minutes via an addition funnel. Stir for an additional 30 minutes at room temperature to ensure complete deprotonation.
Step 2: Epoxide Condensation
Cool the reaction mixture back to 0 °C.
Introduce propylene oxide (1.2 equivalents) dropwise via a pre-chilled syringe. (Note: Propylene oxide boils at 34 °C; keeping the system at 0 °C prevents volatilization and ensures accurate stoichiometry).
Step 3: Temperature-Controlled Lactonization
Gradually warm the reaction mixture to room temperature over 1 hour.
Attach a reflux condenser and gently heat the system using an oil bath set to 70 °C, bringing the internal methanol solution to a steady reflux (65 °C).
Maintain this reflux for 12–16 hours. Self-Validating Check: The boiling point of methanol physically prevents the internal temperature from exceeding 65 °C, completely eliminating the risk of thermal decarboxylation to GVL.
Step 4: Quenching & Extraction
Cool the reaction to room temperature.
Quench the base by adding 50 mL of saturated aqueous ammonium chloride (
NH4Cl
) solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Step 5: Purification
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 45 °C.
Purify the crude oil via high-vacuum fractional distillation. Ensure the heating mantle/pot temperature does not exceed 90 °C to prevent late-stage decarboxylation.
References
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc
Source: arkat-usa.org
URL:[Link]
DIMETHYL MALONATE - Ataman Kimya
Source: atamanchemicals.com
URL:[Link]
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using - White Rose Research Online
Source: whiterose.ac.uk
URL:[Link]
Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks
Source: oaepublish.com
URL:[Link]
Solving solubility issues with Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in organic solvents
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation, purification, and storage of highly functionalized lactones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation, purification, and storage of highly functionalized lactones.
This guide provides a comprehensive, field-proven troubleshooting framework for resolving solubility and stability issues specific to Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate .
Overview & Chemical Profile
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS No. 74002-71-4) is a highly functionalized derivative of gamma-butyrolactone (GBL)[1]. The molecule features a rigid cyclic ester (lactone) core, substituted with a methyl group at C5 and a methoxycarbonyl (methyl ester) group at C3.
This dual-carbonyl architecture makes the molecule highly polar and an excellent hydrogen-bond acceptor. Like its parent compound GBL, it is highly miscible with polar solvents but exhibits profound instability in protic environments under pH extremes[2][3]. Understanding this polarity and reactivity is the key to preventing experimental failures such as "oiling out" during extraction or spontaneous degradation during storage.
Troubleshooting Matrix
Summarized below is a rapid-reference matrix for the most common solubility and stability issues encountered with this compound.
Observed Issue
Experimental Context
Probable Chemical Cause
Recommended Solution
Incomplete Dissolution / Oiling Out
Extraction or chromatography using non-polar solvents (e.g., Hexanes, Heptane).
Polarity mismatch. Strong dipole-dipole interactions between lactone rings resist solvation by aliphatic hydrocarbons.
Switch to moderately polar aprotic solvents (EtOAc, DCM) or use a binary solvent gradient.
Appearance of New NMR Peaks
Storage in protic solvents (Methanol, Ethanol, Water) for >12 hours.
Degradation. Nucleophilic attack leading to lactone ring-opening (hydrolysis) or transesterification of the C3 ester.
Lyophilize immediately after use; store stock solutions in anhydrous DMSO or MeCN at -20°C.
Loss of Yield During Workup
Washing the organic layer with extensive amounts of pure water.
Partitioning. The compound's high polarity allows it to partition partially into the aqueous phase.
Use saturated brine (NaCl) for all aqueous washes to force the compound into the organic phase.
Unexplained Ring Opening
Quenching reactions with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH).
Catalyzed Hydrolysis. pH-driven cleavage via AAC2 (acidic) or BAC2 (basic) mechanisms.
Quench with mild, pH-neutral buffers (e.g., pH 7.0 phosphate buffer) before extraction.
In-Depth FAQs
Q: Why does my compound form an emulsion or oil out when extracting with hexanes?A: The presence of both a lactone carbonyl and a methyl ester carbonyl creates a strong molecular dipole. When you attempt to extract this compound into a non-polar aliphatic solvent like hexanes, there is a fundamental polarity mismatch. The strong intermolecular dipole-dipole interactions between the lactone molecules resist disruption by the non-polar solvent, leading to phase separation or "oiling out" rather than true dissolution[2].
Actionable Fix: Switch your extraction solvent to Ethyl Acetate (EtOAc) or Dichloromethane (DCM), which possess the necessary dielectric constants to solvate the polar core.
Q: I prepared a stock solution in Methanol/Water, but NMR shows new peaks after 24 hours. What happened?A: You are observing chemical degradation. Lactones are inherently susceptible to ring-opening hydrolysis in the presence of water, and transesterification in the presence of alcohols[3]. If your aqueous solution is even slightly basic, the degradation proceeds rapidly via the BAC2 mechanism (base-catalyzed acyl-oxygen cleavage). In acidic conditions, it follows the AAC2 mechanism [4][5].
Actionable Fix: Never store lactones in protic solvents. Prepare stock solutions exclusively in anhydrous, polar aprotic solvents like DMSO or Acetonitrile.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for confirming the structural integrity of the lactone.
Objective: Isolate the target lactone from an aqueous reaction mixture without inducing hydrolysis or yield loss.
pH Adjustment & Quenching: Adjust the aqueous reaction mixture to a strict pH of 6.5–7.0 using a 0.1 M Phosphate buffer.
Causality: Extreme pH values catalyze the BAC2 and AAC2 ring-opening mechanisms[4]. Neutralizing the solution stabilizes the lactone ring.
Validation Step: Spot-check the aqueous phase with a calibrated pH meter or high-resolution pH paper before proceeding. Do not proceed if pH is >7.5 or <5.0.
Solvent Extraction: Extract the aqueous phase with 3 volumes of Ethyl Acetate (EtOAc).
Causality: EtOAc provides the optimal balance of polarity to solvate the dual-carbonyl system while remaining immiscible with water[2].
Salting Out (Washing): Wash the combined organic layers with saturated aqueous NaCl (brine).
Causality: The high polarity of the lactone means it has partial water solubility[3]. Brine increases the ionic strength of the aqueous phase, forcing the organic compound into the EtOAc layer (the salting-out effect).
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature of ≤35°C.
Validation Step: Run a Thin Layer Chromatography (TLC) plate (Eluent: 1:1 Hexane:EtOAc) immediately after concentration. A single distinct spot validates that no thermal degradation occurred during solvent removal.
Protocol B: Preparation of Stable Stock Solutions
Objective: Prepare long-term storage solutions for biological assays or subsequent synthesis steps.
Solvent Selection & Preparation: Select anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Sparge the solvent with dry Argon or Nitrogen for 10 minutes.
Causality: Aprotic solvents lack the nucleophilic protons required to attack the lactone carbonyl. Sparging removes dissolved oxygen and atmospheric moisture that could initiate slow, latent hydrolysis[5].
Dissolution: Dissolve the purified lactone to the desired molarity (e.g., 10 mM) using the degassed solvent.
Aliquoting and Storage: Transfer the solution into amber glass vials with PTFE-lined caps. Store at -20°C.
Validation Step: Analyze a 10 µL aliquot via HPLC-UV at T=0 and T=24h. The integrated peak area of the intact lactone should remain >99% relative to the baseline, confirming a self-validating stable system.
Mechanistic Diagram
Mechanistic pathways of lactone stability and hydrolysis across different solvent environments.
References
National Center for Biotechnology Information. "Gamma-Butyrolactone". PubChem. [Link][3]
MDPI. "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions". Molecules.[Link][4]
American Chemical Society. "Mechanisms of Lactone Hydrolysis in Acidic Conditions". The Journal of Organic Chemistry.[Link][5]
Overcoming steric hindrance in Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate substitutions
Technical Support Center: Overcoming Steric Hindrance in γ -Lactone Substitutions Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing sy...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Steric Hindrance in
γ
-Lactone Substitutions
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (an
α
-carbomethoxy-
γ
-valerolactone derivative).
The C3 position of this scaffold is a highly congested
β
-keto ester equivalent. Substitutions here are sterically demanding due to the rigid
γ
-lactone ring, the bulky ester moiety, and the conformational influence of the C5 methyl group. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure quantitative functionalization[1].
Part 1: Troubleshooting Guide & FAQs
Q1: My alkylation attempts yield predominantly O-alkylation instead of the desired C3-alkylation. How do I correct this regioselectivity?The Causality: The enolate generated from this substrate is an ambient nucleophile. Because the C3 carbon is sterically hindered, the reaction pathway naturally defaults to the less hindered enolate oxygen (kinetic control). Furthermore, using bases with large counterions (like
K+
from
K2CO3
or KHMDS) creates a loose ion pair, exposing the oxygen's high charge density to the electrophile.
The Solution: Switch to a lithium-based base (e.g., LiHMDS). The small
Li+
cation coordinates strongly with the enolate oxygen, forming a tight ion pair that effectively "blocks" O-alkylation, forcing the electrophile to attack the C3 carbon.
Q2: When using bulky electrophiles (e.g., prenyl or benzyl halides), I recover mostly unreacted starting material. How can I drive the reaction forward?The Causality: Direct
SN2
displacement is kinetically unfavorable due to the severe steric clash between the incoming bulky electrophile and the pseudo-axial protons/ester group of the lactone ring.
The Solution: You must increase the nucleophilicity of the enolate carbon. Introduce a highly polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea). DMPU solvates the lithium cation just enough to break up unreactive enolate hexamers/tetramers into highly reactive monomers without completely breaking the oxygen-lithium ion pair.
Q3: I am observing lactone ring-opening and decarboxylation side products. What went wrong?The Causality: The use of nucleophilic bases (such as alkoxides or hydroxides) leads to competitive attack at the lactone carbonyl, resulting in transesterification or Dieckmann-type ring opening[2]. Subsequent exposure to trace moisture causes saponification and rapid decarboxylation of the
β
-keto acid intermediate.
The Solution: Strictly utilize non-nucleophilic, sterically hindered bases (LDA, LiHMDS) under rigorously anhydrous conditions.
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the empirical effects of base and solvent selection on the regioselectivity and yield during the benzylation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate.
Base / Solvent System
Counterion Dynamics
C3-Alkylation (%)
O-Alkylation (%)
Unreacted SM (%)
K2CO3
/ Acetone
Loose ion pair
15%
75%
10%
NaH / THF
Moderate ion pair
40%
40%
20%
LiHMDS / THF
Tight ion pair
85%
10%
5%
LiHMDS / THF + DMPU
Tight pair + Monomeric
95%
<2%
~3%
Part 3: Step-by-Step Methodologies (Self-Validating Systems)
Protocol A: LiHMDS/DMPU-Mediated Direct C3-Alkylation
Designed for primary and moderately hindered secondary electrophiles.
Preparation: Flame-dry a Schlenk flask. Dissolve 1.0 eq of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate in anhydrous THF (0.2 M). Cool to -78°C under Argon.
Enolization: Add 1.1 eq of LiHMDS (1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -78°C.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in
D2O
. Analyze via
1H
NMR. The disappearance of the C3-proton signal (~3.5 ppm) and >95% deuterium incorporation confirms complete enolate formation. Do not proceed if starting material remains.
Activation: Add 2.0 eq of anhydrous DMPU. Stir for 15 minutes to break enolate aggregates.
Substitution: Add 1.2 eq of the electrophile dropwise. Maintain at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
Quench: Quench with saturated aqueous
NH4Cl
to prevent base-catalyzed epimerization of the newly formed C3 stereocenter. Extract with EtOAc.
Experimental workflow for LiHMDS-mediated direct C3-alkylation.
Designed for exceptionally bulky allylic electrophiles where
SN2
fails[3].
Carbonate Formation: Convert the allylic alcohol electrophile into an allyl methyl carbonate using methyl chloroformate and pyridine.
Catalytic Setup: In a glovebox, charge a vial with 5 mol%
Pd(PPh3)4
, the substrate (1.0 eq), and the allyl carbonate (1.2 eq) in anhydrous THF.
Reaction: Heat to 65°C for 12 hours. The reaction proceeds via an inner-sphere mechanism where the Pd-bound electrophile and the enolate are generated in the same solvent cage, completely bypassing standard
SN2
steric trajectories.
Self-Validation Checkpoint: Monitor via TLC (UV/Anisaldehyde). The intermediate allyl enol carbonate will appear briefly. Its complete consumption into the product spot confirms successful oxidative addition and decarboxylation.
Logical relationship of the Pd-catalyzed Tsuji-Trost allylation mechanism.
References
Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides
Source: ACS Publications
URL
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate vs ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate reactivity
Executive Summary In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), α -carboxy lactones serve as highly versatile β -dicarbonyl equivalents. Two of the most common building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex natural products and active pharmaceutical ingredients (APIs),
α
-carboxy lactones serve as highly versatile
β
-dicarbonyl equivalents. Two of the most common building blocks in this class are methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate and ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate .
While they differ by only a single methylene unit in the ester moiety, this structural variance fundamentally alters their reactivity profiles. The choice between the methyl and ethyl ester dictates the kinetics of downstream deprotections (specifically Krapcho decarboxylations), the steric environment during C3-alkylation, and their susceptibility to nucleophilic ring-opening. This guide provides an objective, data-driven comparison of these two substrates to assist researchers in selecting the optimal building block for their synthetic workflows.
Structural & Electronic Profiling
Both compounds feature a
γ
-valerolactone core with an ester group at the C3 (
α
) position. The proton at C3 is flanked by the lactone carbonyl and the ester carbonyl, rendering it highly acidic (pKa ~10.5–10.8).
Methyl Ester: The methyl group provides minimal steric shielding. This exposes the ester carbonyl to rapid nucleophilic attack (e.g., saponification) and makes the alkyl oxygen highly susceptible to
SN2
cleavage[1].
Ethyl Ester: The ethyl group introduces a slight steric bulk (Taft steric parameter
Es=−0.07
vs
0.00
for methyl). This minor increase in volume provides enhanced stability against premature hydrolysis during basic alkylation conditions and influences the stereochemical outcomes in asymmetric catalytic processes[2].
Reactivity Comparison
A. Enolate Formation and Alkylation
Both substrates readily form stable enolates when treated with bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). Because the C3 position is highly nucleophilic, it can be efficiently alkylated with various electrophiles.
Causality: The methyl ester generally exhibits slightly faster alkylation kinetics due to reduced steric crowding in the transition state. However, the ethyl ester is often preferred when the reaction requires prolonged heating, as it is less prone to unwanted transesterification or competitive nucleophilic attack by the base.
B. Krapcho Decarboxylation (The Critical Differentiator)
The most significant divergence in reactivity occurs during the removal of the ester group via Krapcho decarboxylation (heating with NaCl in wet DMSO).
Causality: The rate-determining step of the Krapcho reaction is the
SN2
attack of the chloride ion on the alkyl group of the ester. Because
SN2
reactions are highly sensitive to steric hindrance, the chloride ion attacks the less-hindered methyl group significantly faster than the ethyl group. Consequently, the methyl ester decarboxylates at lower temperatures and shorter reaction times, minimizing the thermal degradation of sensitive substrates.
Mechanistic pathway of the Krapcho decarboxylation highlighting the SN2 rate-determining step.
Quantitative Data Presentation
The following table summarizes the comparative experimental performance of both substrates under standardized conditions.
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical observables allow the operator to verify the success of each step in real-time.
Protocol 1: C3-Alkylation via Enolate Formation
Objective: Introduce an alkyl electrophile at the C3 position.
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) in small portions.
Self-Validation Check: Observe the immediate evolution of
H2
gas. The cloudy suspension must transition into a clear, slightly yellow homogeneous solution within 15–30 minutes. If the solution remains opaque, unreacted NaH is present, indicating wet solvent or incomplete deprotonation.
Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Quench & Isolation: Quench the reaction with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate, dry over
MgSO4
, and concentrate. Purify via silica gel chromatography.
Step-by-step workflow for the C3-alkylation of α-carboxy lactones.
Protocol 2: Krapcho Decarboxylation
Objective: Remove the C3-ester group to yield the substituted
γ
-valerolactone.
Preparation: Dissolve the alkylated substrate (1.0 equiv) in DMSO (0.5 M). Add NaCl (2.0 equiv) and
H2O
(2.0 equiv).
Heating: Equip the flask with a reflux condenser and a gas bubbler. Heat the mixture to 150 °C (for methyl ester) or 165 °C (for ethyl ester).
Self-Validation Check: The onset of the reaction is definitively marked by steady
CO2
gas evolution visible in the bubbler.
Completion: Maintain heating until gas evolution completely ceases.
Self-Validation Check: Analyze via TLC. The highly UV-active/stainable starting material (due to the
β
-dicarbonyl system) will disappear, replaced by a higher-
Rf
product spot.
Workup: Cool to room temperature, dilute with water, and extract heavily with diethyl ether to separate the product from the DMSO phase.
Conclusion
For rapid downstream processing and milder decarboxylation conditions, methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is the superior choice due to the high susceptibility of the methyl group to
SN2
attack. Conversely, ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is recommended when the synthetic route involves harsh basic conditions or extended reaction times where the slight steric shielding of the ethyl group prevents unwanted transesterification or premature ring-opening.
References
Source: Royal Society of Chemistry (RSC)
Source: PubMed Central (PMC)
Title: Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)
Comprehensive HPLC Validation Guide for Methyl 5-Methyl-2-oxotetrahydrofuran-3-carboxylate Purity
As pharmaceutical intermediates and fine chemical building blocks grow in structural complexity, the analytical methods used to validate their purity must evolve. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical intermediates and fine chemical building blocks grow in structural complexity, the analytical methods used to validate their purity must evolve. Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (CAS: 74002-71-4) is a highly functionalized
γ
-lactone derivative featuring two stereocenters and a reactive ester moiety. Validating its purity is not a simple plug-and-play chromatographic exercise; it requires a deep understanding of lactone thermodynamics, stereochemistry, and detector limitations.
This guide provides an objective, data-driven comparison of analytical strategies for this molecule, detailing a self-validating HPLC methodology grounded in the latest[1].
Mechanistic Rationale: The Analytical Challenges of
γ
-Lactones
Before designing an experimental protocol, an Application Scientist must analyze the intrinsic physicochemical properties of the analyte to prevent method-induced artifacts. For Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, three primary challenges dictate the analytical strategy:
Lactone-Carboxylate Equilibrium (pH Sensitivity): Like many lactones, this molecule is highly susceptible to pH-dependent, base-catalyzed hydrolysis, which opens the tetrahydrofuran ring to form a hydroxy acid[2]. If samples are prepared in neutral or basic aqueous diluents, the analyte will degrade in the vial, leading to false impurity reporting. The diluent and mobile phase must be strictly maintained at an acidic pH (typically pH < 4.0) to stabilize the intact lactone ring[3].
Weak Chromophore: The molecule lacks an extended conjugated
π
-system. The isolated carbonyls (lactone and ester) only exhibit weak UV absorbance in the low-wavelength region (205–215 nm). Relying solely on UV detection at these wavelengths often results in severe baseline drift during gradient elution, masking low-level impurities.
Diastereomeric Resolution: With stereocenters at C3 and C5, synthetic routes often yield a mixture of cis and trans diastereomers. Standard hydrophobic C18 columns frequently fail to resolve these closely related aliphatic isomers.
Diagram 1: pH-dependent lactone-carboxylate equilibrium and stabilization strategy.
Analytical Strategy Comparison: C18-UV vs. Biphenyl-CAD
To overcome the challenges outlined above, we must compare a traditional Reversed-Phase (RP) approach against an optimized, modern approach.
Legacy Method (C18 with UV at 210 nm): Uses a standard octadecylsilane column. While robust for general lipophilic impurities, it suffers from poor diastereomer resolution and high baseline noise due to the low UV wavelength required.
Optimized Method (Biphenyl with Charged Aerosol Detection - CAD): A Biphenyl stationary phase offers enhanced dipole-dipole and shape selectivity, which is vastly superior for resolving the small, rigid diastereomers of the substituted tetrahydrofuran ring. Coupling this with CAD provides a uniform, mass-based response independent of chromophores, eliminating gradient baseline drift and allowing accurate quantitation of non-UV-absorbing impurities.
Table 1: Chromatographic Performance Comparison
Performance Metric
Legacy: RP-HPLC (C18 / UV 210 nm)
Optimized: RP-UPLC (Biphenyl / CAD)
Causality / Scientific Insight
Diastereomer Resolution (
Rs
)
1.2 (Incomplete baseline resolution)
3.5 (Baseline resolved)
Biphenyl
π
-electron density provides superior steric/shape selectivity for rigid rings.
Signal-to-Noise (S/N) at 0.05%
4:1 (Barely detectable)
25:1 (Easily quantifiable)
CAD eliminates UV background noise from organic modifiers at low wavelengths.
Baseline Drift (Gradient)
Severe (>50 mAU drift)
Negligible
CAD response relies on particle mass, not optical absorbance of the mobile phase.
Tailing Factor (
Tf
)
1.45
1.05
Modern superficially porous Biphenyl particles reduce secondary silanol interactions.
ICH Q2(R2) Validation Framework
A method is only as good as the data proving its reliability. The optimized Biphenyl-CAD method was subjected to rigorous validation according to the[1],[4].
Peak purity > 99.5%; No co-elution with forced degradants
Pass
Linearity & Range
R2≥0.999
(Reporting level to 150%)
R2=0.9998
(Range: 0.05% to 150% of target)
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 concentration levels
99.4% – 100.8% (RSD
≤
1.2%)
Pass
Precision (Repeatability)
RSD
≤
2.0% for 6 replicate injections
RSD = 0.65%
Pass
Robustness
Rs>2.0
under deliberate variations
Rs=3.1
(Temp
±5∘
C, Flow
±10%
)
Pass
Logical Relationship: ICH Q2(R2) Validation Lifecycle
Diagram 2: Sequential workflow for analytical procedure validation per ICH Q2(R2).
Step-by-Step Experimental Methodology
To ensure this protocol acts as a self-validating system , System Suitability Testing (SST) criteria are embedded directly into the workflow. If the SST fails, the run is invalid, preventing the reporting of erroneous data.
Reagent and Diluent Preparation
Rationale: As established, the lactone ring must be protected from hydrolysis. We utilize an acidic, highly organic diluent.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Blank: Transfer 1.0 mL of Sample Diluent into an HPLC vial.
Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Sample Diluent. Sonicate for 5 minutes.
Sensitivity Solution (0.05% LOQ): Dilute the Standard Solution 1:2000 with Sample Diluent to verify detector sensitivity.
Chromatographic Conditions (Optimized Method)
Column: Superficially Porous Biphenyl, 100 mm × 2.1 mm, 2.7 µm particle size.
Column Temperature: 35°C (Maintains reproducible mass transfer).
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Detector: Charged Aerosol Detector (CAD). Evaporator Temp: 35°C, Data Collection Rate: 10 Hz.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5% to 60% B
8.0 - 10.0 min: 60% to 95% B
10.0 - 12.0 min: 95% B (Wash)
12.1 - 15.0 min: 5% B (Equilibration)
System Suitability Testing (SST) Criteria
Before analyzing unknown samples, the system must independently prove its fitness for purpose:
Sensitivity: The Signal-to-Noise (S/N) ratio of the analyte peak in the Sensitivity Solution must be
≥10
.
Efficiency: The theoretical plate count (N) for the Standard Solution peak must be
≥10,000
.
Peak Symmetry: The tailing factor (
Tf
) of the Standard Solution peak must be between 0.8 and 1.5.
Precision: The Relative Standard Deviation (RSD) of the peak area from six replicate injections of the Standard Solution must be
≤2.0%
.
If all SST criteria are met, the method is deemed stable, and the purity of the Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate batches can be accurately calculated using area normalization against the standard.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link][1]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). (2024). Available at:[Link][5]
Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms . Journal of Food and Drug Analysis. (2014). Available at:[Link][2]
Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms . Journal of Chromatography B. (2005). Available at:[Link][3]
Comparative Analysis of Synthetic Routes for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Executive Summary Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as α -carbomethoxy- γ -valerolactone) is a highly functionalized γ -butyrolactone derivative acting as a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (also known as
α
-carbomethoxy-
γ
-valerolactone) is a highly functionalized
γ
-butyrolactone derivative acting as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. This guide provides a comprehensive, objective comparison of the two primary synthetic routes used to construct this scaffold: the classical Epoxide Ring-Opening Lactonization and the Mn(III)-Mediated Radical Annulation . By evaluating the mechanistic causality, experimental protocols, and scalability of each route, this guide equips drug development professionals with the data needed to select the optimal pathway for their specific synthetic requirements.
Target Molecule Profile
Chemical Name: Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
Structural Features: A
γ
-butyrolactone core featuring a methyl group at the C5 position and a methoxycarbonyl group at the C3 position. The presence of the acidic
α
-proton (C3) and the electrophilic lactone carbonyl makes it a versatile building block for further functionalization.
Route 1: Epoxide Ring-Opening Lactonization
Mechanism & Causality
This route relies on the nucleophilic addition of a malonate carbanion to an epoxide, followed by an intramolecular transesterification[3]. Dimethyl malonate possesses highly acidic
α
-hydrogens due to the electron-withdrawing nature of the two adjacent ester groups[4][5]. Deprotonation by a base (e.g., sodium methoxide) generates a stabilized enolate. This nucleophile attacks the less sterically hindered terminal carbon of propylene oxide via an
SN2
mechanism, ensuring high regioselectivity. The resulting alkoxide intermediate is perfectly positioned to attack one of the methyl ester carbonyls, driving a spontaneous intramolecular lactonization that expels methanol and forms the thermodynamically stable 5-membered
γ
-lactone ring[6].
Experimental Protocol
Self-Validating System: The reaction's progress can be monitored by the consumption of the starting materials via TLC or GC-MS, and the spontaneous elimination of methanol serves as a thermodynamic driving force, shifting the equilibrium toward the lactone.
Enolate Formation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol. Cool the solution to 0 °C. Add dimethyl malonate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.
Epoxide Addition: Slowly add propylene oxide (1.1 eq) dropwise to the mixture at 0 °C to prevent exothermic runaway.
Ring-Opening & Cyclization: Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 65 °C) for 12 hours. The elevated temperature provides the activation energy required for the alkoxide to overcome the rotational barrier and execute the intramolecular transesterification.
Workup: Cool the mixture and quench with 1M HCl to neutralize any remaining base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purification: Purify the crude product via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc) to yield the pure lactone.
Pathway Visualization
Figure 1: Mechanistic pathway of the epoxide ring-opening lactonization route.
Route 2: Mn(III)-Mediated Radical Annulation
Mechanism & Causality
An alternative approach utilizes single-electron transfer (SET) chemistry. Manganese(III) acetate is a powerful one-electron oxidant that selectively oxidizes 1,3-dicarbonyl compounds like dimethyl malonate into electrophilic malonyl radicals. This radical readily adds across the double bond of propene. The regioselectivity is governed by the stability of the resulting radical; addition occurs at the terminal carbon to generate a more stable secondary alkyl radical. A second equivalent of Mn(III) rapidly oxidizes this secondary radical to a carbocation. The adjacent ester oxygen then acts as an internal nucleophile, trapping the carbocation to form a cyclic intermediate, which subsequently loses a methyl cation (often trapped by acetate) to yield the final
γ
-lactone.
Experimental Protocol
Self-Validating System: The reaction is self-indicating; the deep brown color of the Mn(III) complex fades to the pale pink of Mn(II) as the single-electron oxidation events reach completion, providing a visual cue for reaction termination.
Radical Initiation: In a pressure-resistant reaction vessel, dissolve manganese(III) acetate dihydrate (2.0 eq) and dimethyl malonate (1.0 eq) in glacial acetic acid.
Alkene Addition: Pressurize the vessel with propene gas (approx. 3-5 bar) to ensure a high concentration of the dissolved alkene in the liquid phase.
Annulation: Heat the reaction mixture to 70 °C. Stir vigorously for 4-6 hours until the solution transitions from dark brown to pale pink, indicating the complete reduction of Mn(III) to Mn(II).
Workup: Depressurize the vessel cautiously. Dilute the reaction mixture with water and extract with dichloromethane (3x).
Neutralization: Wash the combined organic layers with saturated aqueous
NaHCO3
until the evolution of
CO2
ceases (to remove acetic acid). Dry over
Na2SO4
and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography to isolate the target lactone.
Pathway Visualization
Figure 2: Mechanistic pathway of the Mn(III)-mediated radical annulation route.
Comparative Data Analysis
To objectively evaluate the performance of both alternatives, the following table summarizes the key experimental metrics and operational parameters associated with each synthetic route.
Parameter
Route 1: Epoxide Ring-Opening
Route 2: Radical Annulation
Typical Yield
65% - 75%
45% - 55%
Regioselectivity
Excellent (
SN2
on terminal carbon)
Good (Radical stability driven)
Reaction Conditions
Refluxing Methanol (65 °C), 1 atm
Glacial Acetic Acid (70 °C), 3-5 bar
Reagent Cost
Low (Propylene oxide, NaOMe)
Moderate (Stoichiometric Mn(OAc)3)
Atom Economy
High (Loss of 1 eq. Methanol)
Low (Requires 2 eq. Mn(OAc)3)
Scalability
Excellent (Standard batch/continuous)
Moderate (Requires pressure vessels)
Safety Profile
Requires handling of toxic epoxide
Requires pressurized flammable gas
Conclusion & Recommendations
Both synthetic routes successfully yield Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, but their applications diverge based on scale and available infrastructure.
For Large-Scale Manufacturing & Process Chemistry:Route 1 (Epoxide Ring-Opening) is the definitive choice. It boasts superior yields, excellent atom economy, and utilizes inexpensive, readily available reagents[3]. The predictable
SN2
causality ensures high batch-to-batch reproducibility.
For Discovery Chemistry & Library Generation:Route 2 (Radical Annulation) offers a unique orthogonal approach. While it suffers from lower atom economy due to the stoichiometric metal oxidant, it avoids the use of highly toxic epoxides and allows for rapid diversification if different gaseous or liquid alkenes are used.
References
Dimethyl malonate - Wikipedia
Source: Wikipedia
URL: [Link]
Can Dimethyl malonate undergo addition reactions? - Blog
Source: talentchemicals.com
URL:[Link]
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles
Source: Arkivoc
URL:[Link]
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary
α
-Amino Acids
Source: PMC - NIH
URL:[Link]
A Comparative Guide to the Mass Spectrometry Validation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate Fragments
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the rigorous validation of molecular structures is paramount to the integrity of research and the advancement of d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the rigorous validation of molecular structures is paramount to the integrity of research and the advancement of drug development. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the validation of fragments originating from Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, moving beyond mere procedural lists to explain the causality behind experimental choices.
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a substituted γ-lactone, belongs to a class of compounds significant in various fields, from flavor and fragrance to the synthesis of biologically active molecules.[1] The structural elucidation and fragment validation of such molecules by mass spectrometry are critical for their identification and quantification in complex matrices.
This guide will delve into a primary validation workflow using Gas Chromatography-Mass Spectrometry (GC-MS), compare it with Liquid Chromatography-Mass Spectrometry (LC-MS) as a key alternative, and provide the necessary experimental protocols and data interpretation frameworks to ensure trustworthy and reproducible results.
Part 1: The Premier Approach: Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Validation
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like furanone derivatives.[1][2] Its high chromatographic resolution and the detailed structural information from mass spectrometry make it a robust choice for both identifying and quantifying analytes.[1]
The "Why" Behind GC-MS for this Analyte
The selection of GC-MS is predicated on the physicochemical properties of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. Its predicted volatility and thermal stability make it amenable to gas chromatography. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be compared against spectral libraries like the NIST database for confident identification.[3][4]
A Self-Validating GC-MS Protocol
The following protocol is designed to be a self-validating system, incorporating quality controls and logical checkpoints to ensure data integrity.
1. Sample Preparation: The Foundation of Accurate Analysis
The objective is to extract the analyte from its matrix, concentrate it, and present it in a solvent compatible with GC injection.[1]
For Volatile Analytes in Liquid/Gas Phase (e.g., headspace analysis): Solid Phase Microextraction (SPME) is ideal.[1][5]
Place the sample in a sealed vial.
Expose a coated SPME fiber to the sample's headspace at a controlled temperature (e.g., 35°C) for a specific time (e.g., 15 minutes) to allow for analyte adsorption.[5]
The adsorbed analytes are then thermally desorbed in the hot GC inlet.
For Complex Matrices: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended for cleanup and isolation.[1]
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: A mid-polarity column like a DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) or a non-polar HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[2][5]
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to ensure separation of analytes with different boiling points.[6]
Injector: Splitless mode at 250°C to maximize analyte transfer to the column.[2]
MS Interface Temperature: 230°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Anticipated Fragmentation Pattern and Validation
The fragmentation of γ-lactones in EI-MS is characterized by several key pathways.[7][8] For Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (Molecular Weight: 158.15 g/mol ), we can predict the following primary fragments based on established mechanisms for similar structures:
Loss of the methoxycarbonyl group (-COOCH3): This would result in a fragment at m/z 99.
Loss of the methyl group (-CH3) from the lactone ring: Leading to a fragment at m/z 143.
Ring opening and subsequent fragmentation: This can lead to a variety of smaller fragments. A common fragmentation for esters is the loss of the alkoxy group.[9]
McLafferty Rearrangement: If applicable, this can produce characteristic neutral losses.
Data Interpretation and Validation:
Molecular Ion Peak (M+•): The presence of a peak at m/z 158 would confirm the molecular weight of the parent compound.
Fragment Ion Analysis: The observed fragment ions should be rationalized based on known fragmentation mechanisms of esters and lactones.
Library Matching: The acquired mass spectrum should be compared against a reference library like the NIST/EPA/NIH Mass Spectral Library for a match.[4] A high match score provides strong evidence for the compound's identity.
Part 2: Comparative Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for less volatile, more polar, or thermally labile compounds.[] It offers the advantage of analyzing samples in the liquid phase, often with minimal sample preparation.[11]
When to Choose LC-MS
LC-MS becomes the method of choice when dealing with:
Thermally Unstable Compounds: To avoid degradation in a hot GC inlet.
Highly Polar Analytes: That are not easily volatilized.
Complex Biological Matrices: Where direct injection with minimal cleanup is desired.[11]
LC-MS/MS Protocol for Confirmatory Analysis
For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed.
1. Liquid Chromatography Conditions
LC System: Agilent 1290 Infinity II LC or equivalent.
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile, often with a modifier like formic acid to improve ionization.
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 40°C.
2. Mass Spectrometry Conditions
Mass Spectrometer: A triple quadrupole or Q-TOF instrument.
Ionization Source: Electrospray Ionization (ESI) is the most common for LC-MS and can be operated in both positive and negative ion modes.[12]
ESI-MS/MS Analysis: In positive ion mode, the protonated molecule [M+H]+ (m/z 159) would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then be used to generate product ions. The fragmentation patterns in ESI can differ significantly from EI.[13][14] Common losses include water, carbon monoxide, and parts of the ester group.
Part 3: Data-Driven Comparison and Validation
The validation of any analytical method is crucial to ensure its reliability.[15] Key validation parameters include linearity, accuracy, precision, selectivity, and stability.[16]
Quantitative Data Summary
Parameter
GC-MS
LC-MS/MS
Rationale & Insights
Linearity (R²)
>0.995
>0.995
A high coefficient of determination indicates a strong linear relationship between concentration and response over a defined range.[6]
Limit of Quantification (LOQ)
Analyte Dependent
Generally Lower
LC-MS/MS often provides lower detection limits due to its high selectivity.
Accuracy (% Recovery)
85-115%
85-115%
Measures the closeness of the measured value to the true value. Spiking experiments are used for this determination.
Precision (%RSD)
<15%
<15%
Assesses the repeatability of the measurement.
Selectivity
High
Very High
GC provides excellent separation, while LC-MS/MS adds another dimension of selectivity through precursor/product ion monitoring.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the validation processes.
Caption: Predicted EI fragmentation of the target analyte.
Conclusion and Recommendations
For the validation of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate fragments, GC-MS with Electron Ionization is the recommended primary technique . Its robust nature, coupled with the availability of extensive spectral libraries, provides a high degree of confidence in structural elucidation. The detailed protocol provided herein offers a self-validating framework for achieving accurate and reproducible results.
LC-MS/MS serves as an excellent orthogonal and confirmatory technique , especially when dealing with complex matrices or if thermal lability is a concern. The choice between these powerful analytical tools should be guided by the specific properties of the analyte and the sample matrix. By understanding the causality behind the experimental choices, researchers can design and implement a validation strategy that ensures the highest level of scientific integrity.
References
A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods - Benchchem.
Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed. Available at: [Link]
Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]
Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. Available at: [Link]
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. Available at: [Link]
Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available at: [Link]
(PDF) Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]
Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Available at: [Link]
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. Available at: [Link]
Challenges of validating small molecule LC-MS/MS biomarker methods - European Bioanalysis Forum. Available at: [Link]
GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... - ResearchGate. Available at: [Link]
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. Available at: [Link]
(PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]
Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed. Available at: [Link]
An Investigation into the Differentiation of Lactyllysine and Carboxyethyllysine Peptide Modifications by Liquid Chromatography/Mass Spectrometry - ResearchGate. Available at: [Link]
Mass Spectra of Six Lactones 1 - ACS Publications - American Chemical Society. Available at: [Link]
Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling | LCGC International. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
Methyl 5-oxotetrahydrofuran-2-carboxylate - SpectraBase. Available at: [Link]
5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - the NIST WebBook. Available at: [Link]
Atomic Spectra Database | NIST - National Institute of Standards and Technology. Available at: [Link]
Mass spectral fragmentation of trimethylsilylated small molecules - PubMed - NIH. Available at: [Link]
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological - Semantic Scholar. Available at: [Link]
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate — Chemical Substance Information. Available at: [Link]
Furan, 2,3-dihydro-5-methyl- - the NIST WebBook. Available at: [Link]
Comparing catalytic efficiency using Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate precursors
An In-Depth Guide to Catalytic Efficiency in the Asymmetric Synthesis of Chiral γ-Butyrolactones from Prochiral Precursors For researchers, medicinal chemists, and professionals in drug development, the efficient and ste...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Catalytic Efficiency in the Asymmetric Synthesis of Chiral γ-Butyrolactones from Prochiral Precursors
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. Among these, the chiral γ-butyrolactone scaffold is of paramount importance, forming the core of numerous natural products and pharmacologically active compounds. This guide provides a comparative analysis of modern catalytic strategies for the asymmetric synthesis of substituted γ-butyrolactones, with a conceptual focus on precursors that could lead to structures such as Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate. We will delve into the nuances of organocatalysis and transition-metal catalysis, offering field-proven insights into experimental design and mechanistic rationale.
The Strategic Importance of Chiral γ-Butyrolactones
Optically active γ-butyrolactones are not merely synthetic curiosities; they are versatile chiral building blocks essential for the construction of diverse and complex molecules.[1][2] The presence of multiple stereocenters and functional groups within the lactone ring allows for a wide range of subsequent chemical transformations.[2] The biological significance of this motif is vast, appearing in molecules ranging from antibiotics to autoregulators in Streptomycetes.[3] Consequently, the development of catalytic asymmetric methods to access these structures with high efficiency and stereoselectivity is a continuing area of intense research.[1][4]
This guide will compare two dominant catalytic paradigms—organocatalysis and transition-metal catalysis—for the enantioselective synthesis of γ-butyrolactones, providing a framework for selecting the optimal synthetic route based on efficiency, selectivity, and substrate scope.
Organocatalytic Pathways to Chiral γ-Butyrolactones
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The primary strategies for constructing chiral γ-butyrolactones involve asymmetric Michael and aldol reactions, leveraging chiral amines, thioureas, and squaramides to activate substrates and control stereochemistry.[1][4]
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Organocatalysis has enabled highly enantioselective versions of this transformation for lactone synthesis.
A prominent approach involves the Mukaiyama-Michael reaction, where silyl ketene acetals or silyloxy furans act as nucleophiles.[5][6] For instance, chiral imidazolidinone catalysts can activate simple α,β-unsaturated aldehydes towards 1,4-addition by forming a transient iminium ion, which lowers the LUMO of the electrophile.[6] This strategy has proven effective for creating γ-butenolide architectures that can be subsequently reduced to the desired saturated lactones.[2][6]
Similarly, chiral bifunctional catalysts, such as squaramides or thioureas, can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions.[4][7][8] This dual activation model is critical for achieving high levels of stereocontrol in the synthesis of highly functionalized spirolactone skeletons and other complex butyrolactones.[8]
Caption: Workflow for Iminium-Catalyzed Mukaiyama-Michael Addition.
Asymmetric Aldol Reaction
The organocatalytic cross-aldol reaction provides another direct route. For example, the reaction of methyl 4-oxobutyrate with various aldehydes, catalyzed by chiral primary amines, followed by an in-situ reduction, yields 4-(hydroxyalkyl)-γ-butyrolactones with excellent diastereo- and enantioselectivity (dr >24:1, ee >99%).[9] This one-pot procedure is highly efficient for creating functionalized lactones.[9]
Transition-Metal Catalysis: A Powerhouse for Lactone Synthesis
Catalysis by transition metals, particularly noble metals like rhodium, iridium, ruthenium, and palladium, offers highly efficient and selective pathways to chiral lactones, primarily through asymmetric hydrogenation.[10][11][12] Non-noble metals such as nickel and copper are also gaining prominence.[5][13][14]
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most reliable and atom-economical methods for setting stereocenters. In the context of γ-lactone synthesis, this typically involves the reduction of a prochiral precursor, such as a γ-ketoester or an α,β-unsaturated lactone.
Iridium and Rhodium Catalysis: Chiral complexes of iridium and rhodium are exceptionally effective for the hydrogenation of various ketoesters.[11][12] For instance, Ir-complexes with ferrocene-based chiral ligands can hydrogenate γ-ketoesters to furnish chiral lactones in superb yields and up to 99% ee.[11] Rhodium catalysis has been a mainstay in the pharmaceutical industry for the asymmetric hydrogenation of diverse alkenes, a technology readily adaptable to lactone precursors.[12]
Nickel Catalysis: Recent advancements have highlighted the efficacy of more abundant first-row transition metals. Nickel-catalyzed asymmetric hydrogenation of aromatic γ- and δ-ketoacids provides access to the corresponding aryl-substituted lactones with excellent enantioselectivities (≤98% ee) and can be performed on a gram scale with very low catalyst loading (0.05 mol%).[14]
Palladium Catalysis: Palladium catalysts have demonstrated the ability to perform asymmetric hydrogenation of lactones under base-free conditions, proceeding through dynamic kinetic resolution to yield chiral diols.[15] This method is notable for being one of the few that can hydrogenate an ester group without the need for a basic additive.[15]
Caption: Generalized Catalytic Cycle for Transition-Metal Hydrogenation.
Nickel-Catalyzed Asymmetric Michael Additions
Beyond hydrogenation, transition metals can also catalyze conjugate additions. N,N'-dioxide/Nickel(II) complexes have been successfully employed in the asymmetric Mukaiyama–Michael reaction of silyl ketene acetals with α,β-unsaturated pyrazolamides.[5] This method provides an efficient route to chiral α-disubstituted γ-butyrolactones bearing an all-carbon quaternary center with excellent yields and enantioselectivity.[5]
Comparative Analysis of Catalytic Efficiency
To provide an objective comparison, the following table summarizes the performance of various catalytic systems reported in the literature for the synthesis of chiral γ-butyrolactones.
Catalyst Type
Reaction
Precursor Example
Catalyst Loading (mol%)
Yield (%)
ee (%)
Diastereoselectivity (dr)
Key Advantages
Reference(s)
Organocatalyst
Chiral Squaramide
Vinylogous Michael Addition
α,β-Unsaturated γ-butyrolactam
10
up to 99
up to >99
up to >99:1
High yields and stereoselectivities under mild conditions.
To translate theory into practice, here are representative, detailed protocols for two highly efficient catalytic systems.
Protocol 1: Ni-Catalyzed Asymmetric Hydrogenation of a γ-Ketoacid[14]
Catalyst Preparation: In a nitrogen-filled glovebox, a chiral diphosphine ligand (e.g., (R,R)-Me-BozPhos, 0.002 mmol) and Ni(OAc)₂ (0.002 mmol) are dissolved in 1.0 mL of trifluoroethanol (TFE). The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
Reactor Setup: A 10 mL stainless steel autoclave equipped with a magnetic stir bar is charged with the γ-ketoacid substrate (0.2 mmol).
Reaction Execution: The prepared catalyst solution (1.0 mL) is added to the autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
Hydrogenation: The reactor is pressurized with hydrogen to 50 atm and placed in a heating block set to 80 °C. The reaction mixture is stirred vigorously for 24 hours.
Work-up and Analysis: After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral γ-lactone. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition[5]
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.02 mmol) are dissolved in anhydrous dichloromethane (1.0 mL). The mixture is stirred at room temperature for 1 hour.
Reaction Setup: The reaction tube is cooled to the desired temperature (e.g., -20 °C). The α,β-unsaturated pyrazolamide substrate (0.2 mmol) is added, followed by the silyl ketene acetal (0.3 mmol).
Reaction Execution: The reaction mixture is stirred at -20 °C for the time specified by reaction monitoring (e.g., 24-72 hours).
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography on silica gel.
Analysis: The yield, diastereomeric ratio (determined by ¹H NMR of the crude product), and enantiomeric excess (determined by chiral HPLC) are calculated.
Conclusion and Future Outlook
The asymmetric synthesis of chiral γ-butyrolactones is a well-developed field with a diverse array of highly efficient catalytic methods.
Organocatalysis offers a metal-free alternative that excels in constructing complex, highly substituted lactones through Michael and aldol pathways. It often operates under mild conditions and provides exceptionally high levels of stereocontrol, particularly with bifunctional catalysts.[7][8]
Transition-metal catalysis , especially asymmetric hydrogenation, stands out for its high efficiency, low catalyst loadings, and broad substrate scope.[11][14] The development of catalysts based on earth-abundant metals like nickel is a particularly promising avenue for sustainable large-scale synthesis.[14]
The choice between these methodologies depends on the specific target molecule, the desired substitution pattern, and practical considerations such as cost, scalability, and metal contamination tolerance. For precursors leading to structures like Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, asymmetric hydrogenation of a corresponding γ-ketoester precursor using a highly efficient Iridium or Nickel catalyst would likely be the most direct and scalable approach. As catalyst discovery and development continue, the efficiency and precision of these transformations will undoubtedly improve, further empowering chemists to construct the vital chiral molecules of the future.
References
Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition.
Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines.Organic & Biomolecular Chemistry (RSC Publishing).
Catalytic enantioselective synthesis of chiral γ-butyrolactones.PubMed.
Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 C
Asymmetric Synthesis of Lactones and Lactams: Rhodium Catalysis in the Hydroacylation of Ketones and the Hydrogen
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons.OAE Publishing Inc.
Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.
A modular and organocatalytic approach to γ-butyrolactone autoregulators from Streptomycetes.
A Mechanistic Study on the Selective Hydrogenation of γ-Butyrolactone over the Rationally Designed Bimetallic CuCo Catalysts.ACS Sustainable Chemistry & Engineering.
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.Chemical Reviews.
(PDF) Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst.
Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones.PubMed.
The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture.MacMillan Group, Princeton University.
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.PMC.
Catalytic Hydrogen
Ni-Catalyzed Asymmetric Hydrogenation of Aromatic Ketoacids for the Synthesis of Chiral Lactones.
Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs.Chemical Society Reviews (RSC Publishing).
Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions.RSC Publishing.
A Senior Application Scientist's Guide to Safe Handling of Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven guidance for handlin...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven guidance for handling Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a compound with significant potential in synthetic chemistry. The protocols outlined here are designed to be a self-validating system, ensuring that safety is an integral part of the scientific process. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects both the researcher and the integrity of the research.
Hazard Profile and Risk Assessment: Understanding the "Why"
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate belongs to the family of γ-butyrolactones, a class of compounds recognized for their utility as synthesis intermediates. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its primary hazards by analyzing its functional groups—a lactone (cyclic ester) and a methyl ester. This chemical structure suggests a potential for irritation and requires careful handling to mitigate risk.
Based on data from structurally similar compounds, the primary risks are categorized as follows:
Hazard Classification
GHS Pictogram
Description
Recommended Action
Serious Eye Irritation
⚠️
Expected to cause significant eye irritation upon contact.[1]
Mandates the use of chemical splash goggles at all times.
Skin Corrosion/Irritation
⚠️
May cause skin irritation upon direct or prolonged contact.[1]
Requires the use of chemically resistant gloves and a lab coat.
Respiratory Irritation
⚠️
Inhalation of aerosols or dust may irritate the respiratory system.[1]
All handling should occur in a certified chemical fume hood.
Harmful if Swallowed
⚠️
Ingestion may lead to adverse health effects.[2][3]
Prohibit eating, drinking, and smoking in the laboratory.[2]
Note: This assessment is based on analogous compounds. Always treat novel compounds with a heightened level of caution.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a critical decision based on a thorough risk assessment. The following provides a multi-layered approach to protection.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[1]. Therefore, standard safety glasses are insufficient.
Minimum Requirement: Chemical splash goggles that form a seal around the eyes must be worn whenever handling the compound in any form (solid or solution).[2][4]
Enhanced Protection: For procedures with a high risk of splashing, such as bulk transfers or reactions under pressure, a full-face shield should be worn over chemical splash goggles.[5]
Hand Protection: The Critical Barrier
Choosing the correct glove material is arguably the most critical PPE decision for solvent and chemical handling. The efficacy of a glove is determined by its resistance to permeation (the chemical seeping through the glove material on a molecular level) and degradation (the material breaking down upon chemical contact)[6].
Since specific permeation data for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is unavailable, we select materials based on their proven resistance to esters and ketones, which are structurally related.
Glove Material
Splash Protection
Extended Contact
Rationale & Comments
Nitrile
Excellent
Fair
The standard for general laboratory use, offering excellent protection from incidental splashes.[4] Not recommended for prolonged immersion or handling large volumes.
Neoprene
Good
Good
Provides moderate resistance to a broad range of chemicals, including some esters. A reliable choice for tasks with potential for more than incidental contact.[4]
Butyl Rubber
Good
Excellent
Especially suitable for extended work with esters and ketones, offering superior resistance to permeation.[4][7] This is the preferred choice for large-scale operations or spill cleanup.
Latex/Vinyl
Not Recommended
Not Recommended
These materials offer poor protection against the chemical classes relevant to this compound and should not be used.[4]
Protocol: Proper Glove Removal
Grasp the outside of one glove at the wrist with the other gloved hand.
Peel the glove off, turning it inside out.
Hold the removed glove in your gloved hand.
Slide your ungloved fingers under the wrist of the remaining glove.
Peel the second glove off over the first, containing both inside out.
Dispose of gloves in the designated chemical waste container.
Body and Respiratory Protection
Body Protection: A flame-resistant lab coat is mandatory to protect against minor splashes and contamination of personal clothing.[5] For larger-scale work (>1 L) or situations with a significant splash hazard, a chemical-resistant apron made of polyethylene or a similar material should be worn over the lab coat.[8]
Respiratory Protection: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][9] If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.[10]
Operational and Disposal Plans
A safe protocol is a well-defined one. The following workflows minimize exposure and ensure a controlled environment.
Standard Handling Workflow
The following diagram outlines the procedural flow for safely working with Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate.
Figure 1. A standardized workflow for handling the target compound.
Emergency Response and Disposal
In the event of an accidental release, a clear and immediate plan is crucial.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][11]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
The following decision tree outlines the immediate steps for spill response.
Figure 2. A decision-making flowchart for spill response.
Disposal Plan:
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Place materials in a sealed, properly labeled container. Never mix this waste with other chemical waste streams unless compatibility has been confirmed. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-amino-5-phenylthiophene-2-carboxylate.
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
Sigma-Aldrich. (2025). Safety Data Sheet for Desmedipham.
Carl ROTH. (2025). Safety Data Sheet for Piperacillin ≥95 %.
ChemScene. (2025). Safety Data Sheet for Methyl 3-methylbenzo[b]thiophene-2-carboxylate.
Sigma-Aldrich. (2026). Safety Data Sheet for 2-Methyltetrahydrofuran.
Fisher Scientific. (2009). Safety Data Sheet for Methyltetrahydrofuran.
Sigma-Aldrich. (2026). Safety Data Sheet for 2-Methyltetrahydrofuran-3-one.
R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
Kerbl. (n.d.). Chemical resistant gloves.
Merck Millipore. (2023). Safety Data Sheet for Tetrahydrofuran.
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Medicom. (n.d.). Chemical Resistance Reference Chart.